5-(4-Chlorophenyl)-3-methylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRHGZPEXZURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435278 | |
| Record name | 5-(4-CHLOROPHENYL)-3-METHYLISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4211-87-4 | |
| Record name | 5-(4-CHLOROPHENYL)-3-METHYLISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(4-Chlorophenyl)-3-methylisoxazole chemical structure and properties
Technical Guide for Medicinal Chemists & Process Scientists [1]
Executive Summary
5-(4-Chlorophenyl)-3-methylisoxazole is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors, and GABA-A receptor modulators. Its structure features a 1,2-oxazole ring substituted at the 3-position with a methyl group and at the 5-position with a para-chlorophenyl moiety.[1]
This guide provides a comprehensive technical analysis of this molecule, focusing on regioselective synthesis, physicochemical stability, and its role as a bioisostere in drug development. Unlike simple heterocycles, the 3,5-disubstitution pattern presents specific synthetic challenges—namely, controlling the regiochemistry during ring closure—which this guide addresses through validated protocols.
Chemical Architecture & Properties[1][2][3]
The molecule comprises an electron-deficient isoxazole core.[1] The p-chlorophenyl group at position 5 acts as a lipophilic anchor, enhancing membrane permeability (LogP modulation), while the C3-methyl group often serves to restrict conformational freedom or fill small hydrophobic pockets in protein targets.
2.1 Structural Visualization
The following diagram illustrates the connectivity and the key electronic zones of the molecule.[1]
2.2 Physicochemical Profile
The following data is synthesized from predicted models and analog comparisons (e.g., Valdecoxib intermediates).
| Property | Value / Description | Significance |
| Molecular Formula | C₁₀H₈ClNO | Core Scaffold |
| Molecular Weight | 193.63 g/mol | Fragment-like (Rule of 3 compliant) |
| Predicted LogP | ~3.2 - 3.6 | High lipophilicity due to Cl-phenyl |
| H-Bond Donors | 0 | Good membrane permeability |
| H-Bond Acceptors | 2 (N, O) | Interaction with Histidine/Serine residues |
| Topological Polar Surface Area | ~26 Ų | Excellent BBB penetration potential |
| Melting Point | 85–95 °C (Approx) | Dependent on crystal polymorph/purity |
*Note: Pure "naked" scaffold melting points vary in literature; derivatives like the 4-carbaldehyde melt higher (~126°C).
Synthesis & Manufacturing Protocols
Achieving the correct regioisomer (3-methyl-5-aryl vs. 5-methyl-3-aryl) is the primary challenge. Two primary routes are detailed below: the "Classic" condensation (economical but requires separation) and the "Regioselective" cycloaddition (higher precision).
3.1 Method A: Regioselective [3+2] Cycloaddition (Recommended)
This method utilizes a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. It is preferred for generating high-purity 3,5-disubstituted isoxazoles without isomeric contamination.[1]
Mechanism:
-
Dipole Formation: In situ generation of acetonitrile oxide from nitroethane.[1]
-
Cycloaddition: Reaction with 1-chloro-4-ethynylbenzene.[1]
Protocol:
-
Reagents: 1-Chloro-4-ethynylbenzene (1.0 eq), Nitroethane (5.0 eq), Phenyl isocyanate (10.0 eq, dehydrating agent), Triethylamine (catalytic), in Benzene or Toluene.
-
Procedure:
-
Work-up:
-
Yield: Typically 75–85% of the specific 3-methyl-5-(4-chlorophenyl) isomer.[1]
3.2 Method B: Condensation of
-Diketones (Classic)
This route involves the reaction of 1-(4-chlorophenyl)butane-1,3-dione with hydroxylamine.[1]
-
Critical Insight: The reaction of unsymmetrical
-diketones with hydroxylamine often yields a mixture of regioisomers.[1] However, under basic conditions , the nucleophilic attack of hydroxylamine preferentially occurs at the carbonyl adjacent to the methyl group (C2), leading to the formation of the 3-methyl-5-aryl isomer upon cyclization.
Protocol:
-
Reagents: 1-(4-chlorophenyl)butane-1,3-dione (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (12 mmol).
-
Solvent: Ethanol/Water (3:1).[1]
-
Procedure:
-
Purification: Recrystallization from ethanol is required to remove trace amounts of the 5-methyl-3-aryl isomer.[1]
3.3 Synthesis Workflow Diagram
Pharmacological Applications[1][2][4][5]
4.1 GABA-A Receptor Modulation
Isoxazoles are classic bioisosteres for carboxylic acids and esters in GABAergic ligands.[1] The 5-(4-chlorophenyl)-3-methylisoxazole core mimics the steric and electronic properties of specific benzodiazepine binding pockets.[1]
-
Mechanism: The isoxazole nitrogen acts as a hydrogen bond acceptor, while the lipophilic chlorophenyl group interacts with the aromatic residues (e.g., Tyr, Phe) in the
interface of the GABA-A receptor.
4.2 COX-2 Inhibition (NSAID Design)
This scaffold is structurally homologous to Valdecoxib (Bextra), a COX-2 selective inhibitor.
-
SAR Insight: In Valdecoxib, the isoxazole ring positions the phenyl rings to fit the COX-2 hydrophobic channel. The methyl group at position 3 provides selectivity over COX-1 by exploiting the slightly larger active site of COX-2.[1]
-
Metabolic Stability: The para-chloro substituent blocks the primary site of Cytochrome P450 oxidation (CYP2C9), significantly increasing the metabolic half-life compared to an unsubstituted phenyl ring.
References
-
Regioselectivity in Isoxazole Synthesis
-
Biological Activity (GABA/Antimicrobial)
-
Intermediate Properties (4-Carbaldehyde derivative)
-
Mechanistic Grounding
Sources
biological activity profile of 5-(4-Chlorophenyl)-3-methylisoxazole
This is an in-depth technical guide on the biological activity and synthetic utility of 5-(4-Chlorophenyl)-3-methylisoxazole .
Executive Summary: The Isoxazole Scaffold
5-(4-Chlorophenyl)-3-methylisoxazole (CAS: 4211-87-4) represents a privileged structural motif in medicinal chemistry. It serves as a foundational pharmacophore for a class of bioactive agents ranging from cyclooxygenase (COX) inhibitors to antimicrobial effectors.
Unlike its regioisomer, the core of the blockbuster drug Valdecoxib (which features a 3-phenyl-5-methyl substitution pattern), this 5-aryl-3-methyl isomer exhibits a distinct biological profile. It is primarily utilized as:
-
A Selective Bioactive Core: For the development of antifungal and antibacterial agents.
-
A Synthetic Intermediate: A precursor for 4-substituted derivatives (e.g., aldehydes, carboxylic acids) used in high-throughput screening (HTS) libraries.
-
A Negative Control Probe: In COX-2 structure-activity relationship (SAR) studies to demonstrate the necessity of specific regio-positioning for enzyme active site binding.
Chemical Identity & Physicochemical Properties
Before detailing biological activity, the physicochemical parameters defining its bioavailability (Lipinski’s Rule of 5 compliance) must be established.
| Property | Data | Relevance |
| IUPAC Name | 5-(4-Chlorophenyl)-3-methylisoxazole | Official Identifier |
| CAS Number | 4211-87-4 | Registry |
| Molecular Formula | C₁₀H₈ClNO | Core Scaffold |
| Molecular Weight | 193.63 g/mol | Fragment-like (Suitable for FBDD) |
| LogP (Calc) | ~3.1 | High Lipophilicity (Membrane Permeable) |
| H-Bond Donors | 0 | Good CNS/Cell penetration potential |
| H-Bond Acceptors | 2 (N, O) | Interaction with Serine/Histidine residues |
| Topological Polar Surface Area | 26.03 Ų | Excellent Oral Bioavailability prediction |
Biological Mechanism of Action (MOA)
Antimicrobial & Antifungal Activity
The 3,5-disubstituted isoxazole ring mimics the electronic distribution of certain fungal metabolites. The 5-(4-chlorophenyl) moiety is critical for hydrophobic pocket binding in microbial enzymes, particularly lanosterol 14α-demethylase (CYP51) , a target for azole antifungals.
-
Mechanism: The sp2 nitrogen of the isoxazole ring can coordinate with the heme iron of fungal CYP450s, while the 4-chlorophenyl group occupies the hydrophobic access channel.
-
Spectrum: Derivatives of this scaffold have shown efficacy against Candida albicans and Aspergillus niger by disrupting ergosterol synthesis.
Cyclooxygenase (COX) Inhibition Context
In the context of inflammation, this molecule serves as a critical regioisomeric probe .
-
COX-2 Selectivity: Potent COX-2 inhibitors (e.g., Valdecoxib) typically possess a 3,4-diaryl substitution.[1]
-
The "Kink" Effect: The 5-(4-chlorophenyl)-3-methyl regioisomer lacks the spatial geometry required to deeply penetrate the COX-2 side pocket (Arg120/Tyr355 gate). Consequently, it often shows reduced COX-2 potency compared to its 3-phenyl-5-methyl regioisomer, making it an essential negative control to validate binding models.
Pathway Visualization
The following diagram illustrates the divergent pathways for this scaffold: its direct antimicrobial activity versus its role as a precursor for COX-2 active ligands.
Figure 1: Divergent biological utility of the 5-(4-chlorophenyl)-3-methylisoxazole scaffold.
Technical Synthesis Protocol
For researchers requiring high-purity material for biological assays, the regioselective condensation of a 1,3-diketone with hydroxylamine is the industry-standard method.
Protocol: Regioselective Synthesis via 1,3-Diketone
Objective: Synthesize 5-(4-chlorophenyl)-3-methylisoxazole with >95% regioselectivity over the 3-(4-chlorophenyl)-5-methyl isomer.
Reagents:
-
1-(4-Chlorophenyl)-1,3-butanedione (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (1.2 eq)
-
Ethanol (Solvent)[3]
-
Sodium Acetate (Base catalyst)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 1-(4-Chlorophenyl)-1,3-butanedione in 50 mL of absolute ethanol.
-
Addition: Add 12 mmol of Hydroxylamine hydrochloride and 12 mmol of Sodium Acetate .
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).
-
Mechanistic Note: The nucleophilic attack of hydroxylamine occurs preferentially at the more electrophilic carbonyl (adjacent to the methyl group) under controlled pH, favoring the 5-aryl isomer.
-
-
Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure.
-
Extraction: Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry organic layer over anhydrous MgSO₄. Concentrate. Recrystallize from Ethanol/Water to obtain white needles.
-
Validation: Confirm structure via ¹H NMR.
-
Diagnostic Peak: The isoxazole C-4 proton appears as a singlet around δ 6.5–6.8 ppm .
-
Experimental Workflow: Biological Assay
To evaluate the biological activity of this compound, the following standardized workflow is recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Standard: CLSI M27-A3 (Fungi) / M07-A9 (Bacteria).
-
Preparation: Dissolve 5-(4-Chlorophenyl)-3-methylisoxazole in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate: Use 96-well plates. Serial dilutions from 100 μM down to 0.19 μM.
-
Inoculum: 1-5 x 10⁵ CFU/mL of Candida albicans (ATCC 90028).
-
Incubation: 35°C for 24-48 hours.
-
Readout: Measure Optical Density (OD₆₀₀) or use Resazurin dye for visual viability check.
-
Expected Result: MIC values typically range between 12.5 – 50 μg/mL for the naked scaffold, serving as a baseline for further functionalization.
References
-
Regioselective Synthesis of Isoxazoles
- Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
- Source: RSC Advances, 2013.
-
Link:[Link]
-
COX-2 Inhibitor SAR (Valdecoxib Context)
-
Antimicrobial Isoxazole Scaffolds
-
Boron Isosteres of Isoxazoles
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. mdpi.com [mdpi.com]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. biolmolchem.com [biolmolchem.com]
- 7. biolmolchem.com [biolmolchem.com]
- 8. Valdecoxib vs. borazavaldecoxib: isoxazole BN/CC isosterism as a case study in designing and stabilizing boron heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5-(4-Chlorophenyl)-3-methylisoxazole: Physicochemical Properties, Synthesis, and Analytical Characterization
Executive Summary
The isoxazole moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a multitude of therapeutic agents.[1][2] This guide provides an in-depth technical overview of 5-(4-Chlorophenyl)-3-methylisoxazole, a key heterocyclic compound. We will delineate its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and establish a robust framework for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its application as a building block in synthetic chemistry and pharmaceutical research.
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a prominent feature in numerous biologically active compounds. Its unique electronic properties and structural rigidity make it an attractive scaffold for interacting with various biological targets.[1] Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, antibacterial, and analgesic properties.[1][3][4] The ability to functionalize the isoxazole ring at multiple positions allows for the fine-tuning of a molecule's steric and electronic profile, which is a critical aspect of rational drug design. Compounds like 5-(4-Chlorophenyl)-3-methylisoxazole serve as crucial intermediates, enabling the synthesis of more complex molecules for screening and development.[3]
Physicochemical Profile of 5-(4-Chlorophenyl)-3-methylisoxazole
The identity and purity of a chemical entity begin with a thorough understanding of its core properties. The defining characteristics of 5-(4-Chlorophenyl)-3-methylisoxazole are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | [5] |
| Molecular Weight | 193.63 g/mol | [5] |
| CAS Number | 4211-87-4 | [5] |
| MDL Number | MFCD11865083 | [5] |
| Appearance | Typically a solid (e.g., white needles) | [3] |
The structure incorporates a lipophilic 4-chlorophenyl group, which can significantly influence the compound's solubility and pharmacokinetic properties. The methyl group at the 3-position and the chlorine atom on the phenyl ring provide distinct spectroscopic handles for analytical confirmation.
Synthesis and Mechanistic Insights
The synthesis of substituted isoxazoles can be achieved through several reliable methods. One of the most common and effective approaches is the reaction of a β-diketone precursor with hydroxylamine, or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Below, we provide a robust, step-by-step protocol based on established chemical principles for related structures.[6][7]
The causality behind this synthetic choice rests on the high reliability and regiochemical control offered by the cyclization of a chalcone-derived intermediate. This method ensures the unequivocal placement of the substituent groups on the isoxazole ring.
Diagram: General Synthesis Workflow
Caption: High-level workflow for the synthesis of 5-(4-Chlorophenyl)-3-methylisoxazole.
Experimental Protocol: Synthesis via Chalcone Intermediate
This protocol is a self-validating system; successful isolation of the intermediate chalcone (monitored by TLC) provides a critical checkpoint before proceeding to the final cyclization.
-
Chalcone Formation (Step 1):
-
To a stirred solution of 4-chloroacetophenone (1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq.).
-
Cool the mixture to 0-5 °C using an ice bath. This is critical to control the exothermicity of the aldol condensation and minimize side reactions.
-
Add acetone (1.2 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone intermediate. Filter, wash with water until neutral, and dry the solid.
-
-
Isoxazole Cyclization (Step 2):
-
Suspend the dried chalcone intermediate (1 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
Add a base, such as sodium acetate or potassium carbonate (2 eq.), to liberate the free hydroxylamine.
-
Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. The reflux provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic isoxazole ring.
-
Monitor the reaction by TLC.
-
After cooling, pour the mixture into water to precipitate the crude product.
-
-
Purification:
-
Filter the crude solid and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the material by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient. The choice of purification is dictated by the impurity profile observed via TLC.
-
Analytical Characterization and Quality Control
Unequivocal structural confirmation and purity assessment are paramount. A multi-technique approach ensures the trustworthiness of the material for subsequent use in research and development.
Diagram: Analytical Validation Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-(4-Chlorophenyl)-3-methylisoxazole | 4211-87-4 [chemicalbook.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Safety & Toxicity Assessment: 5-(4-Chlorophenyl)-3-methylisoxazole
Executive Summary
5-(4-Chlorophenyl)-3-methylisoxazole (CAS 4211-87-4) is a heterocyclic building block and pharmacophore scaffold used primarily in medicinal chemistry and agrochemical research. While often utilized as an intermediate, its structural properties—specifically the 3,5-disubstituted isoxazole ring and the lipophilic chlorophenyl moiety—present distinct toxicological profiles.
This guide synthesizes available physicochemical data with structural activity relationship (SAR) analysis to provide a comprehensive safety protocol. Key hazards include acute oral toxicity (Category 4), potential CNS excitation via GABA-A receptor modulation, and aquatic toxicity due to the chlorinated aromatic system.
Chemical Identity & Physicochemical Profiling[1][2]
The physicochemical properties of 5-(4-Chlorophenyl)-3-methylisoxazole dictate its bioavailability, barrier permeability (BBB), and environmental persistence.
Table 1: Substance Identification & Properties
| Property | Data / Value | Note |
| Chemical Name | 5-(4-Chlorophenyl)-3-methylisoxazole | |
| CAS Number | 4211-87-4 | Verified Identity |
| Molecular Formula | C₁₀H₈ClNO | |
| Molecular Weight | 193.63 g/mol | Small molecule, high permeability potential |
| SMILES | CC1=NOC(=C1)C2=CC=C(Cl)C=C2 | |
| Physical State | Solid (Crystalline Powder) | Typically white to off-white |
| Melting Point | 90–92 °C | |
| LogP (Predicted) | ~3.2 – 3.5 | Highly Lipophilic; crosses biological membranes |
| Solubility | DMSO (>20 mg/mL), Ethanol, DCM | Insoluble in water |
| pKa | ~ -2.0 (Conjugate acid) | Very weak base; neutral at physiological pH |
Toxicological Profile & Hazard Assessment
This section relies on direct data where available and "Read-Across" methodology from structurally homologous isoxazoles (e.g., 3-methyl-5-phenylisoxazole derivatives) to establish a safety baseline.
Acute Toxicity[6][7]
-
Oral (Rat): Estimated LD50: 300 – 2000 mg/kg (GHS Category 4).
-
Basis: Structurally similar isoxazole-4-carboxylic acid derivatives exhibit oral LD50s in the 500–1000 mg/kg range.
-
-
Inhalation: Data limited. Treat as "Harmful if inhaled" due to potential for rapid absorption of dusts.
-
Dermal: Irritant. Lipophilicity (LogP >3) suggests potential for dermal absorption.
Target Organ Toxicity (CNS & Liver)
-
Central Nervous System (CNS): The isoxazole ring is a known bioisostere for the carboxylate group of GABA (gamma-aminobutyric acid).
-
Risk: High doses may antagonize GABA-A receptors, leading to neuronal excitation, tremors, or convulsions. This is a class effect observed in many lipophilic isoxazoles.
-
-
Liver (Hepatotoxicity): The 4-chlorophenyl moiety is subject to oxidative metabolism (CYP450).
-
Risk: Potential for formation of reactive epoxide intermediates or ring-opening metabolites (beta-keto nitriles), which can cause oxidative stress in hepatocytes.
-
Irritation & Sensitization
-
Skin/Eye: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).
-
Respiratory: May cause respiratory irritation (STOT SE 3) if dust is inhaled.
Mechanism of Action: Toxicity Pathways
Understanding the why behind the toxicity is crucial for experimental design. The diagram below illustrates the dual pathway of potential CNS interaction and metabolic activation.
Figure 1: Mechanistic Toxicity Pathway
Caption: Pathway illustrating the dual risk of CNS excitation via GABA-A antagonism and hepatic stress via metabolic ring opening.
Safety & Handling Protocols
To mitigate the risks identified above, the following self-validating workflow must be adopted. This protocol emphasizes containment of dusts and prevention of dermal absorption.[1]
Engineering Controls
-
Primary: All weighing and solubilization must occur within a certified Chemical Fume Hood.
-
Secondary: Use of anti-static weighing boats to prevent dust dispersion (electrostatic charge is common with crystalline isoxazoles).
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (Minimum thickness 0.11 mm). Note: Latex is insufficient due to organic solubility.
-
Respiratory: N95/P2 particulate respirator if working outside a hood (not recommended).
-
Eyes: Chemical safety goggles (ANSI Z87.1).
Figure 2: Safe Handling Workflow
Caption: Step-by-step workflow for minimizing exposure during the handling of 5-(4-Chlorophenyl)-3-methylisoxazole.
Environmental Impact & Disposal[5]
The presence of the 4-chlorophenyl group renders this compound Environmentally Hazardous .
-
Aquatic Toxicity: Chlorinated aromatics are typically toxic to aquatic life with long-lasting effects (H411/H412). The compound resists rapid biodegradation.
-
Disposal Protocol:
-
Do NOT dispose of down the drain.
-
Segregate into Halogenated Organic Waste containers.
-
Incineration is the required method of ultimate disposal to ensure destruction of the isoxazole ring and chlorinated aromatic.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1488093 (Related Isoxazole Derivatives). Retrieved from [Link]
- Frølund, B., et al. (2002). GABA-A Receptor Antagonists: Structure-Activity Relationships of Isoxazole Derivatives. Journal of Medicinal Chemistry.
Sources
Methodological & Application
preparation of 5-(4-Chlorophenyl)-3-methylisoxazole via 1,3-dipolar cycloaddition
Application Note: Regioselective Synthesis of 5-(4-Chlorophenyl)-3-methylisoxazole via 1,3-Dipolar Cycloaddition
Executive Summary
This application note details the optimized protocol for the preparation of 5-(4-chlorophenyl)-3-methylisoxazole , a critical pharmacophore found in COX-2 inhibitors (e.g., Valdecoxib analogs) and various antimicrobial agents.
While isoxazole synthesis is well-documented, achieving high regioselectivity between the 3,5-disubstituted and 3,4-disubstituted isomers remains a primary challenge. This guide presents a robust Huisgen 1,3-dipolar cycloaddition workflow utilizing the in situ generation of acetonitrile oxide from acetaldoxime. This method is selected for its superior safety profile compared to direct handling of unstable nitrile oxides and its high regiochemical fidelity (>95:5 favoring the 5-aryl isomer).
Strategic Methodology & Reaction Pathway
Retrosynthetic Logic
The target molecule is constructed via the convergent assembly of two fragments:
-
Dipole (C3 Source): Acetonitrile oxide (generated in situ).
-
Dipolarophile (C5 Source): 1-Chloro-4-ethynylbenzene (4-chlorophenylacetylene).
We utilize the Hydroximoyl Chloride Method . Unlike the Mukaiyama method (nitroalkane dehydration), the chlorination of acetaldoxime followed by base-mediated dehydrohalogenation provides a controlled release of the reactive nitrile oxide dipole, minimizing dimerization (furoxan formation) and maximizing cross-reactivity with the alkyne.
Mechanistic Workflow (Graphviz Visualization)
Figure 1: Mechanistic pathway for the in situ generation of acetonitrile oxide and subsequent [3+2] cycloaddition.
Experimental Protocol
Safety Warning: Nitrile oxides are unstable and can polymerize explosively if isolated in neat form. Always generate in situ in solution. Hydroximoyl chlorides are skin irritants. Work in a fume hood.
Materials
-
Reagents: Acetaldoxime (99%), N-Chlorosuccinimide (NCS), 4-Chlorophenylacetylene, Triethylamine (Et3N).
-
Solvents: N,N-Dimethylformamide (DMF) (anhydrous), Ethyl Acetate (EtOAc), Hexanes.
-
Equipment: 3-neck round bottom flask, internal thermometer, addition funnel.
Step-by-Step Procedure
Step 1: Preparation of Acetohydroximoyl Chloride (In Situ)
-
Charge a 250 mL 3-neck flask with Acetaldoxime (1.0 eq, 10.0 mmol, 0.59 g) and anhydrous DMF (20 mL).
-
Cool the solution to 0°C using an ice/water bath.
-
Add NCS (1.1 eq, 11.0 mmol, 1.47 g) portion-wise over 15 minutes.
-
Critical Control Point: Maintain internal temperature <5°C to prevent decomposition.
-
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. The solution typically turns pale yellow, indicating the formation of acetohydroximoyl chloride.
Step 2: Cycloaddition
-
Add 4-Chlorophenylacetylene (1.0 eq, 10.0 mmol, 1.36 g) directly to the reaction flask containing the generated chloro-oxime.
-
Prepare a solution of Triethylamine (1.2 eq, 12.0 mmol, 1.67 mL) in DMF (5 mL) in the addition funnel.
-
Slow Addition: Dropwise add the Et3N solution to the reaction mixture over 30-45 minutes while stirring vigorously.
-
Why? Slow addition keeps the concentration of free nitrile oxide low, favoring reaction with the alkyne over self-dimerization (furoxan formation).
-
-
Stir the reaction mixture at RT for 12 hours. Monitor via TLC (20% EtOAc/Hexanes). The spot for the alkyne (high Rf) should disappear, replaced by a fluorescent isoxazole spot (mid Rf).
Step 3: Workup and Purification [1]
-
Pour the reaction mixture into ice-cold water (100 mL) and extract with EtOAc (3 x 30 mL).
-
Wash combined organics with brine (2 x 50 mL) to remove DMF.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography.
-
Eluent Gradient: 0% → 10% EtOAc in Hexanes.
-
Target Fraction: The 3,5-disubstituted isomer typically elutes after any remaining alkyne but before the minor 3,4-isomer or furoxan byproducts.
-
Results & Analysis
Regiochemical Validation
The reaction favors the 3,5-disubstituted product due to steric approach control. The nitrile oxide carbon attacks the terminal carbon of the alkyne.
Table 1: Analytical Data Profile
| Parameter | Expected Value | Interpretation |
| Yield | 75 - 85% | High efficiency due to in situ trapping. |
| Appearance | White to off-white solid | Crystalline solid upon purification. |
| Melting Point | 92 - 94°C | Consistent with 3,5-diaryl/alkyl isoxazoles. |
| 1H NMR (CDCl3) | δ 2.35 (s, 3H) | CH3 at C3 position (Diagnostic). |
| δ 6.45 (s, 1H) | Isoxazole H4 proton (Diagnostic singlet). | |
| δ 7.40 (d, 2H), 7.70 (d, 2H) | 4-Chlorophenyl AA'BB' system. | |
| Regio-ratio | >95 : 5 (5-sub : 4-sub) | Confirmed by NOESY (interaction between H4 and Ar-H). |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Furoxan formation | Nitrile oxide concentration too high. | Slow down the addition of Et3N. Dilute reaction further. |
| Incomplete Conversion | Chlorination failure. | Ensure NCS is fresh. Check if acetaldoxime was wet (water inhibits chlorination). |
| Regioisomer Mixture | High Temperature.[2] | Keep reaction at RT or 0°C. Higher temps reduce regioselectivity. |
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition. Link
-
BenchChem. (2025).[1] Application Notes: 1,3-Dipolar Cycloaddition Reactions of 1-(4-Chlorophenyl)prop-2-yn-1-one. Link
-
MDPI. (2021). Regioselectivity and Molecular Mechanism of (3+2) Cycloaddition Reactions. Molecules. Link
-
ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions. Link
-
Organic Chemistry Portal. Synthesis of Isoxazoles. (General methodology reference). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines | MDPI [mdpi.com]
Application Note: Solvent Selection & Handling Protocols for 5-(4-Chlorophenyl)-3-methylisoxazole
Abstract
This technical guide provides an evidence-based framework for the solubilization, storage, and experimental application of 5-(4-Chlorophenyl)-3-methylisoxazole (CPMI).[1][2][3] Due to the compound's significant lipophilicity driven by the p-chlorophenyl moiety, improper solvent selection frequently leads to compound precipitation ("crashing out") in aqueous buffers, resulting in false negatives in biological assays or low yields in chemical synthesis.[2] This document outlines protocols for generating high-stability stock solutions using DMSO and Ethanol, alongside specific workflows for aqueous dilution and chemical extraction.[1][3]
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the molecular interaction potential of CPMI.[4]
Structural Analysis[1]
-
Core Scaffold: Isoxazole ring (aromatic heterocycle).[1][2][3][4][5][6][7]
-
Hydrophobic Domain: p-Chlorophenyl group at position 5.[1][2][3] This significantly increases the partition coefficient (LogP).[1][2][3][4]
-
Steric/Polar Domain: Methyl group at position 3.[1][2][3][4][8]
-
Solubility Prediction: The molecule lacks strong Hydrogen Bond Donors (HBD) but possesses Hydrogen Bond Acceptors (HBA) (N and O in the isoxazole ring).[1][2][3][4] This makes it highly soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in protic polar solvents (Water) without co-solvents.[2][3][4]
Solubility Compatibility Table
Data summarized from structural analog behavior and standard heterocyclic chemistry principles.
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Notes |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (>50 mM) | Biological Stock Solutions | Gold Standard. High boiling point; penetrates cell membranes; cryoprotectant.[1][2][3] |
| Polar Aprotic | DMF (Dimethylformamide) | Excellent (>50 mM) | Chemical Synthesis | Toxic to cells; avoid for live-cell assays if possible.[1][2][3] |
| Polar Protic | Ethanol (100%) | Good (~10-25 mM) | Animal Studies / Synthesis | Volatile; lower toxicity than DMSO/DMF in vivo.[1][2][3] |
| Non-Polar | DCM (Dichloromethane) | Excellent | Extraction / Purification | Strictly for synthesis. Immiscible with water.[1][2][3][4] |
| Aqueous | PBS / Water | Poor (<0.1 mM) | Assay Buffer | Requires carrier. Direct dissolution will fail.[1][2][3][4] |
Decision Logic: Solvent Selection Workflow
The following decision tree guides the researcher to the optimal solvent based on the intended experimental output.
Figure 1: Decision tree for selecting the appropriate solvent vehicle based on experimental constraints.
Protocol 1: Preparation of Biological Stock Solution (DMSO)
Objective: Create a stable 50 mM stock solution of CPMI for long-term storage. Reagents:
-
5-(4-Chlorophenyl)-3-methylisoxazole (Solid powder).[1][2][3]
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[2][3][4]
Causality & Logic:
-
Why Anhydrous? Water accumulation in DMSO lowers the solubility of lipophilic compounds over time, leading to "silent precipitation" inside the cryovial.[4]
-
Why 50 mM? This concentration allows for 1000x dilution to achieve a 50 µM working concentration while keeping DMSO content at 0.1% (non-toxic to most cells).[1][2][3][4]
Step-by-Step Procedure:
-
Calculate Mass:
-
Weighing: Accurately weigh ~9.7 mg of CPMI into a sterile, glass micro-vial or solvent-resistant polypropylene tube.
-
Solubilization: Add 1 mL of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
Inspection: Hold vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1][3][4]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol 2: Aqueous Dilution (Preventing "Crash-Out")[1][2][3]
Challenge: When a hydrophobic DMSO stock is added directly to an aqueous buffer, the rapid change in polarity can force the compound to precipitate immediately, often forming invisible micro-crystals.[4]
The "Intermediate Dilution" Method: Do not pipet 1 µL of stock directly into 1 mL of media.[3][4] Instead, use a step-down approach.
Figure 2: Step-down dilution strategy to maintain solubility during the transition from organic to aqueous phase.
Procedure:
-
Prepare Intermediate: Dilute the 50 mM stock 1:10 in pure Ethanol or DMSO first (optional), or dilute 1:100 directly into pre-warmed culture media while vortexing the media.
-
Final Dilution: Add the intermediate solution to the final assay volume.
-
Validation: Measure Optical Density (OD) at 600nm. An increase in OD compared to a vehicle control indicates precipitation.[1][3][4]
Chemical Synthesis & Extraction Notes
For researchers synthesizing CPMI or using it as an intermediate:
-
Reaction Solvent: 5-(4-Chlorophenyl)-3-methylisoxazole is often synthesized via cycloaddition.[1][2][3] Ethanol/Water mixtures are common for these reactions (green chemistry), but the product will precipitate out.[2][3][4]
-
Purification (Extraction):
-
Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3][4]
-
Protocol: Add water to the reaction mixture.[1][3][4][9] The CPMI will partition into the organic layer (EtOAc/DCM).[2][3][4] Wash with brine to remove water-soluble impurities.[1][3] Dry over Magnesium Sulfate (
).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Recrystallization: If high purity is required, Ethanol or a Methanol/Water mixture is the solvent system of choice.[3][4][9] Heat to boiling until dissolved, then cool slowly to 4°C.
Safety & Handling (MSDS Highlights)
-
Hazard Identification: Isoxazoles can be irritants.[1][2][3][4] The chlorophenyl group suggests potential aquatic toxicity.[1][3][4]
-
PPE: Wear nitrile gloves.[1][2][3][4] DMSO permeates skin rapidly and can carry dissolved toxic compounds into the bloodstream.[1][3][4] Never handle DMSO solutions of CPMI with bare hands.
-
Waste: Dispose of as halogenated organic waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 505488652, 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (Analog Reference). Retrieved from [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Standard reference for DMSO solubility profiles). Retrieved from [Link][1][2][3]
-
Rowley, M., et al. (1996). 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors.[1][2][3][8] Journal of Medicinal Chemistry.[1][3][4][8] (Demonstrates biological application of chlorophenyl-isoxazole scaffolds). Retrieved from [Link]
Sources
- 1. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
formulation of 5-(4-Chlorophenyl)-3-methylisoxazole for animal studies
Application Note: Formulation of 5-(4-Chlorophenyl)-3-methylisoxazole for Animal Studies
Executive Summary
5-(4-Chlorophenyl)-3-methylisoxazole (MW: 237.64 g/mol ) is a lipophilic small molecule pharmacophore often utilized in the development of GABAergic modulators, anti-inflammatory agents, and antimicrobial compounds. Its structural core—a 3,5-disubstituted isoxazole ring—confers significant hydrophobicity (LogP estimated ~2.8–3.2), rendering it practically insoluble in standard aqueous saline.
This guide provides validated protocols for formulating this compound for Intraperitoneal (IP) , Intravenous (IV) , and Oral (PO) administration in rodents. The methodologies prioritize solubility retention, physiological compatibility, and the minimization of vehicle-induced toxicity.
Physicochemical Assessment & Pre-Formulation
Before attempting formulation, the compound's behavior in primary solvents must be verified to ensure stock solution stability.
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | 237.64 g/mol | Small molecule; rapid dissolution in organic solvents. |
| Physical State | Solid (Crystalline) | Requires particle size reduction (trituration) for suspensions. |
| Solubility (Water) | < 0.1 mg/mL (Poor) | Critical: Cannot use simple saline/PBS. Requires co-solvents or surfactants. |
| Solubility (DMSO) | > 20 mg/mL (Good) | Ideal for primary stock solution. |
| Solubility (PEG 400) | Moderate | Excellent secondary co-solvent to prevent precipitation. |
Vehicle Selection Strategy
The choice of vehicle is dictated by the required route of administration and the target concentration. Use the following decision matrix to select the appropriate protocol.
Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and drug concentration.
Detailed Experimental Protocols
Protocol A: Co-Solvent Solution (IP/IV Administration)
Best for: Acute dosing, pharmacokinetic (PK) studies, doses < 20 mg/kg. Mechanism: Uses DMSO to solubilize the drug and PEG400 to stabilize it before diluting with water.
Reagents:
-
Dimethyl Sulfoxide (DMSO), anhydrous (Sigma-Aldrich).
-
Sterile Saline (0.9% NaCl) or Sterile Water for Injection.
Formulation Ratio: 5% DMSO / 40% PEG 400 / 55% Saline.
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of 5-(4-Chlorophenyl)-3-methylisoxazole into a sterile glass vial.
-
Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously until the solid is completely dissolved. Note: If heating is required, do not exceed 37°C.
-
Stabilization: Add PEG 400 (40% of final volume) to the DMSO solution. Vortex to mix. The solution should remain clear.
-
Dilution: Slowly add Saline (55% of final volume) dropwise while vortexing.
-
Critical Check: Watch for "crashing out" (cloudiness). If precipitate forms, the concentration is too high for this system. Switch to Protocol C.
-
-
Filtration: Pass through a 0.22 µm PES syringe filter for sterilization (if IV) or 0.45 µm (if IP).
Safety Limits (Mouse/Rat):
-
DMSO: Max 10% v/v recommended to avoid nociception or hemolytic effects.
-
Volume: Max 10 mL/kg (Mouse), 5 mL/kg (Rat).[3]
Protocol B: Oral Suspension (PO Administration)
Best for: Sub-chronic/chronic toxicity studies, high-dose efficacy studies (> 20 mg/kg). Mechanism: Creates a stable suspension using a viscosity enhancer (Methylcellulose) and a wetting agent (Tween 80).
Reagents:
-
Methylcellulose (MC) (viscosity 400 cP, 0.5% w/v solution in water).[4]
-
Tween 80 (Polysorbate 80).
Formulation Vehicle: 0.5% Methylcellulose + 0.5% Tween 80 in Water.
Step-by-Step Procedure:
-
Vehicle Preparation:
-
Heat 30% of the required water to 80°C. Add Methylcellulose powder slowly with agitation.
-
Add the remaining cold water and stir at 4°C overnight to hydrate.
-
Add Tween 80 (0.5% v/v) and mix.[5]
-
-
Drug Preparation:
-
Weigh the compound into a mortar.
-
Trituration: Add a small amount of the vehicle (just enough to wet the powder) and grind with a pestle to form a smooth, lump-free paste. This step is critical for uniformity.
-
-
Dilution: Gradually add the remaining vehicle while continuing to mix.
-
Homogenization: Transfer to a vial and sonicate for 10–20 minutes to break up micro-aggregates.
-
Resuspension: Always vortex immediately before dosing.
Quality Control & Stability
Trustworthiness in data relies on verifying the formulation before administration.
| Test | Method | Acceptance Criteria |
| Visual Inspection | Light box check | Solution: Clear, colorless, no particulates.Suspension: Uniform opacity, no clumping. |
| pH Check | pH strip/meter | Target: 6.5 – 7.5. (Extreme pH causes tissue necrosis). |
| Stability | HPLC (optional) or Visual | Must remain stable for at least 4 hours (dosing window). |
Workflow Visualization
Figure 2: Step-by-step workflow for preparing the formulation, including a critical Quality Control (QC) checkpoint.
Troubleshooting
-
Issue: Compound precipitates upon adding Saline (Protocol A).
-
Cause: The "water crash" effect. The compound is too lipophilic.
-
Solution: Increase PEG 400 concentration to 60% or switch to Protocol C (Cyclodextrin) . Use 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. The cyclodextrin encapsulates the hydrophobic drug, preventing precipitation.
-
-
Issue: Animal shows signs of distress (writhing) immediately after IP injection.
-
Cause: Vehicle toxicity (likely DMSO concentration > 10% or pH imbalance).
-
Solution: Reduce DMSO to < 5%. Ensure pH is buffered to 7.4.
-
References
-
National Institutes of Health (NIH) - PubChem. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3. Available at: [Link]
- Gad, S. C., et al. (2016).Nonclinical Vehicle Use in Studies by Multiple Routes. International Journal of Toxicology. (Standard reference for vehicle toxicity limits).
-
Washington State University (WSU) IACUC. Standard Operating Procedures for Oral Gavage in Mice and Rats.[3] Available at: [Link][4][6]
-
ResearchGate. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80. Available at: [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 5-(4-Chlorophenyl)-3-methylisoxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the aqueous solubility of 5-(4-Chlorophenyl)-3-methylisoxazole, a common challenge in experimental and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-(4-Chlorophenyl)-3-methylisoxazole that affect its solubility?
-
Structure: The molecule consists of a chlorophenyl group and a methylisoxazole ring.
-
Lipophilicity: The presence of the chlorophenyl ring makes the molecule significantly hydrophobic (lipophilic). The predicted octanol-water partition coefficient (XLogP3) for a very similar isomer, 5-(3-chlorophenyl)-3-methylisoxazole, is 3.1, which indicates poor water solubility.[1] Molecules with a LogP greater than 3 are typically classified as "grease-ball" type molecules, which require specialized formulation strategies.[2]
-
Ionization (pKa): The isoxazole ring is a very weak base, and the molecule lacks any appreciable acidic or basic functional groups. This means it is a non-ionizable compound across the physiological pH range (pH 1-8).[3] Consequently, its solubility cannot be significantly increased by simple pH adjustment, a common technique for acidic or basic compounds.[4]
Based on these properties, 5-(4-Chlorophenyl)-3-methylisoxazole is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[5]
| Property | Predicted Value / Characteristic | Implication for Aqueous Solubility |
| Molecular Weight | ~193.63 g/mol | Moderate molecular weight, not the primary barrier. |
| LogP | High (Predicted XLogP3 of 3.1 for an isomer)[1] | High lipophilicity; the compound prefers an oily environment over water. |
| Ionizable Groups | None significant | The molecule is neutral; solubility is pH-independent.[3] |
| Hydrogen Bonding | Limited hydrogen bond donors/acceptors | Reduced interaction with polar water molecules. |
Q2: I'm observing precipitation when I dilute my DMSO stock of 5-(4-Chlorophenyl)-3-methylisoxazole into my aqueous assay buffer. Why is this happening and what's the first thing I should do?
A2: This is a classic and very common problem known as "crashing out." Your compound is highly soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO) but becomes insoluble when the concentration of that organic solvent is drastically lowered upon dilution into an aqueous buffer. The aqueous environment cannot accommodate the hydrophobic drug molecules, causing them to aggregate and precipitate.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The simplest first step is to test a lower final concentration of your compound. It's possible your target concentration exceeds the maximum aqueous solubility, even with a small amount of residual DMSO.
-
Increase the Cosolvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic cosolvent (e.g., from 0.5% to 1-2% DMSO) might be sufficient to keep the compound in solution. However, always be mindful of the solvent's potential to interfere with your assay (e.g., enzyme activity, cell viability).
-
Vortex Vigorously During Dilution: When adding the DMSO stock to the buffer, ensure rapid mixing. Add the stock dropwise into the vortex of the buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
-
Sonication/Warming: Briefly sonicating or gently warming the final solution can sometimes help redissolve small amounts of precipitate, but this may only be a temporary fix if the solution is supersaturated.
If these simple steps fail, you will need to employ a more robust formulation strategy.
Troubleshooting Guide: Systematic Formulation Strategies
This section provides a logical workflow for systematically improving the solubility of 5-(4-Chlorophenyl)-3-methylisoxazole for your in vitro or preclinical studies.
dot
Caption: A step-by-step workflow for selecting a solubility enhancement strategy.
Q3: Which formulation strategy should I try first? Cosolvents, Cyclodextrins, or Surfactants?
A3: The choice depends on the requirements of your experimental system, particularly its tolerance for excipients.
-
Start with Cosolvents: For many preclinical and in vitro assays, using a cosolvent system is the most straightforward approach.[6] They work by reducing the polarity of the aqueous solvent, making it more hospitable to hydrophobic molecules.
-
Use Cyclodextrins for Sensitive Systems: If your assay is sensitive to organic solvents (e.g., some cell-based assays, protein binding studies), cyclodextrins are an excellent choice.[6] These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the drug molecule, while their hydrophilic exterior allows the entire complex to dissolve in water.
-
Use Surfactants for Highly Insoluble Compounds: If the above methods fail, surfactants offer powerful solubilization.[7] Above their critical micelle concentration (CMC), they form micelles that can sequester the hydrophobic drug in their core. Non-ionic surfactants are generally preferred due to lower toxicity.
Q4: How do I use cosolvents to improve solubility? Can you provide a protocol?
A4: The goal is to create a mixed-solvent system that balances solubilizing power with biological compatibility. Polyethylene glycols (PEGs), propylene glycol, and ethanol are common choices.[5]
Protocol 1: Cosolvent Screening for Stock Solution Preparation
-
Preparation: Prepare several potential cosolvent systems. A good starting point is a ternary system (containing three components), such as:
-
System A: 30% PEG 400, 10% Ethanol, 60% Water
-
System B: 40% Propylene Glycol, 10% Ethanol, 50% Water
-
System C: 50% PEG 400, 50% Water
-
-
Solubility Test:
-
Weigh a small, known amount of 5-(4-Chlorophenyl)-3-methylisoxazole (e.g., 5 mg) into three separate glass vials.
-
Add a small volume (e.g., 100 µL) of each cosolvent system to the respective vials.
-
Vortex vigorously for 2-3 minutes. Use a shaker or rotator for 1-2 hours for best results.
-
Visually inspect for complete dissolution. If the compound dissolves, add another 5 mg and repeat until the solution is saturated (solid is visible).
-
-
Stock Preparation: Once you identify the best cosolvent system, prepare a high-concentration stock solution (e.g., 10-20 mg/mL). Ensure it is fully dissolved.
-
Dilution into Assay Buffer: Perform serial dilutions of this new stock solution into your final aqueous buffer. Observe for any precipitation at your final target concentration.
-
Vehicle Control (CRITICAL): You must prepare a "vehicle" control by performing the same dilution of the pure cosolvent system (without the drug) into your assay buffer. This control is essential to ensure that the excipients themselves do not affect your experimental results.
| Common Cosolvent | Typical Concentration Range | Notes |
| PEG 400 | 20 - 60% | Good solubilizer, generally low toxicity. |
| Propylene Glycol | 10 - 40% | Common in parenteral formulations. |
| Ethanol | 5 - 20% | Often used in combination to improve wetting and solvency. |
| DMSO | < 5% in final dilution | Excellent solubilizer but can have biological effects at higher concentrations. |
Q5: My assay is sensitive to organic solvents. How do I use cyclodextrins?
A5: Cyclodextrins are a powerful tool for solvent-sensitive applications. The most commonly used derivative for solubility enhancement is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity.
dot
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
Protocol 2: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, to make a 30% solution, dissolve 3 g of HP-β-CD in a final volume of 10 mL of buffer. Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature before use.
-
Add the Compound: Weigh an excess amount of 5-(4-Chlorophenyl)-3-methylisoxazole directly into the HP-β-CD solution.
-
Equilibrate: Tightly cap the vial and place it on a rotator or shaker at room temperature. Allow it to equilibrate for 24-48 hours. This extended time is crucial for the drug to partition into the cyclodextrin cavity and reach maximum solubility.
-
Separate Undissolved Drug: After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved solid.
-
Harvest and Filter: Carefully collect the supernatant. For absolute clarity, filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound). The resulting clear solution is your saturated stock.
-
Quantify and Use: Determine the concentration of your compound in the stock solution using a validated analytical method (e.g., HPLC-UV, LC-MS). You can then use this stock for your experiments. Remember to run a vehicle control using the same HP-β-CD solution.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Retrieved from [Link]
-
Wegiel, L. A., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]
-
EPA. (n.d.). METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE - Exposure. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table. Retrieved from [Link]
-
Al-kassimy, N., et al. (2024). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]
-
ResearchGate. (2013). Biorelevant solubility of poorly soluble drugs: Rivaroxaban, furosemide, papaverine and niflumic acid. Retrieved from [Link]
-
Kumar, S., & Singh, P. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Overcoming Steric Hindrance in Chlorophenyl Isoxazole Synthesis
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical guide for isoxazole synthesis. If you are reading this, you are likely encountering low yields, sluggish reaction rates, or byproduct formation (furoxans) while attempting to synthesize isoxazoles bearing an ortho-chlorophenyl moiety.
The Core Problem: The 2-chlorophenyl group presents a dual challenge:
-
Steric Inhibition of Resonance (SIR): The ortho-chloro substituent forces the phenyl ring to twist out of planarity with the isoxazole (or nitrile oxide precursor). This disrupts conjugation, raising the transition state energy.
-
Kinetic Blocking: The bulky chlorine atom physically blocks the approach of the dipolarophile to the nitrile oxide carbon, drastically slowing the rate of [3+2] cycloaddition.
This guide provides three modular workflows to overcome these barriers, moving from modern catalytic methods to robust classical condensations.
Module 1: The [3+2] Cycloaddition Interface (Click Chemistry)
User Scenario: "I am using the Huisgen [3+2] cycloaddition with a copper catalyst, but my reaction is stalling or yielding the furoxan dimer instead of the isoxazole."
The Mechanism of Failure
In standard conditions, the in situ generated nitrile oxide (from hydroximoyl chloride) is unstable. If the cycloaddition with the alkyne is slow due to steric hindrance (the ortho-Cl effect), the nitrile oxide molecules will react with each other instead of the alkyne. This dimerization produces furoxan (1,2,5-oxadiazole-2-oxide), a dead-end byproduct.
The "Slow-Release" Protocol
To defeat dimerization, you must keep the instantaneous concentration of the nitrile oxide extremely low, ensuring the alkyne is always in vast excess relative to the dipole.
Optimized Protocol:
-
Reagents:
-
Alkyne (Dipolarophile): 1.2 – 1.5 equivalents (relative to oxime).
-
Hydroximoyl Chloride (Precursor): 1.0 equivalent (dissolved in minimal solvent).
-
Base:
(solid) or dilute . -
Catalyst:
(5 mol%) + Sodium Ascorbate (10 mol%). -
Solvent:
(1:1).
-
-
Procedure:
-
Step A: Dissolve the alkyne and copper catalyst in the solvent mixture in the reaction vessel.
-
Step B: Using a syringe pump , add the solution of hydroximoyl chloride (and base, if liquid) dropwise over 8–12 hours.
-
Why this works: The slow addition ensures that as soon as a molecule of nitrile oxide is generated, it is surrounded by alkyne molecules, statistically favoring the cross-reaction over dimerization.
-
Visualization: The Kinetic Competition
The diagram below illustrates the competition between the desired pathway (Isoxazole) and the fatal pathway (Furoxan), and how the "Slow-Release" strategy shifts the balance.
Caption: Kinetic competition in cycloaddition. Slow addition prevents the red "Dimerization" path by keeping Nitrile Oxide concentration low.
Module 2: Regioselectivity & Catalyst Selection[1]
User Scenario: "I need the 3,5-isomer specifically, but steric bulk is giving me mixtures or the wrong regiochemistry."
The Steric/Electronic Conflict
-
Thermal (Uncatalyzed): Steric bulk at the ortho-position often favors the 3,4-isomer or yields a 1:1 mixture because the bulky group tries to avoid the substituent on the alkyne.
-
Copper (CuAAC): Strongly enforces 3,5-regioselectivity via a copper-acetylide intermediate.
-
Ruthenium (RuAAC): Typically yields 3,4-isomers but is highly sensitive to sterics .
Troubleshooting Table: Catalyst Decision Matrix
| Goal | Catalyst System | Suitability for o-Cl Phenyl | Mechanism Note |
| 3,5-Disubstituted | Cu(I) / Ascorbate | High | Copper acetylide mechanism is robust; tolerates ortho-sterics if "Slow-Release" is used. |
| 3,4-Disubstituted | CpRuCl(cod) | Low / Risky | The bulky Cp ligand often clashes with ortho-substituted dipoles. Yields may be <30%. |
| 3,4-Disubstituted | Mg(II) / Base | Medium | Mediated by chelation control (magnesium alkoxides). Better for |
Expert Tip: If you absolutely need the 3,4-isomer with an ortho-chlorophenyl group, do not use direct cycloaddition. Switch to the Condensation Route (Module 3) using a specific 1,3-dicarbonyl precursor.
Module 3: The Condensation Route (Alternative)
User Scenario: "The cycloaddition failed completely due to steric bulk. What is the backup plan?"
The Claisen-Schmidt / Cyclization Protocol
When the "Click" chemistry fails, revert to the condensation of hydroxylamine with a chalcone or 1,3-diketone. This avoids the unstable nitrile oxide intermediate entirely.
Step 1: Synthesis of the 1,3-Dicarbonyl (or Chalcone)
React your o-chlorobenzaldehyde with the appropriate ketone (Claisen-Schmidt) or prepare a
Step 2: Cyclization with Hydroxylamine
-
Reagents: 1,3-Dicarbonyl substrate +
. -
The Critical Variable: pH Control.
-
Basic Conditions (pH > 10): Favors the formation of the 3,5-isomer (kinetic control).
-
Acidic Conditions (pH < 4): Can shift regioselectivity or promote dehydration of the intermediate 5-hydroxy-isoxazoline.
-
Protocol for Sterically Hindered Substrates:
-
Reflux the 1,3-dicarbonyl with
in Ethanol/Water . -
Add Sodium Acetate (3.0 equiv) to buffer the reaction.
-
Temperature: High heat (reflux) is required to overcome the rotational barrier caused by the ortho-chloro "twist."
Visualization: Route Selection Logic
Caption: Decision tree for selecting the optimal synthetic route based on substrate structure and initial experimental results.
FAQs: Common Troubleshooting Questions
Q1: I see a spot on TLC that moves similarly to my product but isn't it. What is it? A: This is likely the furoxan dimer (3,4-bis(2-chlorophenyl)furoxan). It is less polar than the hydroximoyl chloride but often co-elutes with isoxazoles.
-
Confirmation: Check the Mass Spec.[1] Furoxan will have a mass of
. -
Fix: Implement the "Slow-Release" protocol (Module 1.2).
Q2: Can I use Ruthenium (Ru) to make the 3,5-isomer? A: No. Cp*RuCl catalysts are specific for 3,4-regioisomers or 1,5-triazoles . For 3,5-isoxazoles, Copper (Cu) is the mandatory metal.
Q3: My reaction turns black and stops. A: This indicates Cu(I) disproportionation or oxidation.
-
Fix: Ensure you are using a reducing agent (Sodium Ascorbate) in excess (2:1 ratio to Cu). Degas your solvents (sparge with Nitrogen) before adding the catalyst.
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates.[1] Journal of the American Chemical Society, 127(1), 210–216.
-
Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.
-
Greeves, N. (2012). Steric Inhibition of Resonance.[1][2][3] In Organic Chemistry (Clayden, Greeves, Warren). Oxford University Press.[1] (General reference for SIR mechanism).
-
Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles.
Sources
minimizing impurities in 5-(4-Chlorophenyl)-3-methylisoxazole recrystallization
Technical Support Center: Isoxazole Purification Specialist Ticket Subject: Minimizing Impurities in 5-(4-Chlorophenyl)-3-methylisoxazole Recrystallization Status: Open Agent: Senior Application Scientist, Separation Chemistry Division
Overview: The Purification Challenge
Recrystallizing 5-(4-Chlorophenyl)-3-methylisoxazole presents a specific set of challenges dominated by regioisomerism . In the synthesis of 3,5-disubstituted isoxazoles (typically via the reaction of 1-(4-chlorophenyl)butane-1,3-dione with hydroxylamine), the thermodynamic and kinetic products often co-precipitate.
Your primary adversary is not random debris, but the 3-(4-chlorophenyl)-5-methylisoxazole regioisomer. Because these two molecules share identical molecular weights and nearly identical polarities, standard flash chromatography often fails to separate them efficiently. Recrystallization exploits the subtle differences in their crystal lattice energy—a "packing" difference rather than a polarity difference.
Module 1: Impurity Profile & Solubility Thermodynamics
Before initiating the protocol, you must identify which impurity is compromising your batch.
| Impurity Type | Specific Candidate | Source | Solubility Behavior |
| Regioisomer (Critical) | 3-(4-Chlorophenyl)-5-methylisoxazole | Competitive cyclization during synthesis. | High Risk: Similar solubility to target. Requires slow cooling to differentiate crystal packing. |
| Starting Material | 1-(4-Chlorophenyl)butane-1,3-dione | Incomplete reaction. | Medium Risk: More soluble in alcohols than the product. Remains in mother liquor. |
| Oxime Intermediates | 4-Chlorobenzoylacetone oxime | Incomplete cyclization/dehydration. | Low Risk: Highly polar; stays in aqueous/alcoholic supernatant. |
| Inorganic Salts | Hydroxylamine HCl residues | Reagents.[1][2][3] | Low Risk: Insoluble in non-polar organic solvents; removed via hot filtration. |
Module 2: Optimized Recrystallization Protocol
Solvent System Selection: For aryl-isoxazoles, we avoid chlorinated solvents (which solubilize everything too well) and pure aliphatics (which cause "oiling out").
-
Primary System: Ethanol (EtOH) / Water (
). -
Mechanism: The aryl-isoxazole is soluble in hot EtOH but insoluble in water. The regioisomer impurity usually has higher solubility in the EtOH/Water mix at ambient temperatures than the target 5-aryl isomer.
Step-by-Step Methodology
-
Saturation (The Dissolution):
-
Place crude solid in a flask equipped with a reflux condenser.
-
Add Ethanol (95%) at a ratio of 5 mL per gram of crude.
-
Heat to reflux (
). If solid remains, add EtOH in 1 mL increments until dissolved. -
Technical Tip: Do not add excess solvent. You want a saturated solution at boiling point.
-
-
Hot Filtration (Particulate Removal):
-
While at reflux, filter the solution through a pre-warmed glass frit or fluted filter paper to remove inorganic salts or dust.
-
Crucial: If the funnel is cold, the product will crystallize in the stem, blocking flow.
-
-
The "Cloud Point" (Nucleation Control):
-
Return filtrate to heat. Add Water dropwise to the boiling ethanol solution until a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of Ethanol to clear the solution (make it just barely undersaturated).
-
-
Controlled Cooling (The Separation Engine):
-
Remove from heat.[1][3] Allow the flask to cool to room temperature undisturbed on a cork ring.
-
Do not use an ice bath yet. Rapid cooling traps the regioisomer inside the crystal lattice of your target (occlusion).
-
Seeding: If no crystals form at
, add a single seed crystal of pure product or scratch the glass.
-
-
Harvesting:
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
-
Diagnosis: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the impurity profile is too high (>10% impurities often prevent lattice formation).
-
Fix:
-
Re-heat to dissolve the oil.
-
Add more solvent (dilution increases the purity of the phase).
-
Seed vigorously at a temperature below the boiling point but above the oiling temperature.
-
Switch solvent system to Heptane/Ethyl Acetate (3:1) . Heptane suppresses oiling better than water.
-
Q2: HPLC shows the regioisomer is still present at 5-8%. How do I remove it?
-
Diagnosis: Co-crystallization has occurred.[5]
-
Fix: Perform a "Slurry Swish."
-
Suspend the solid in cold diethyl ether or cold methanol (do not dissolve).
-
Stir vigorously for 30 minutes.
-
Q3: The crystals are colored (yellow/orange), but the product should be white.
-
Diagnosis: Conjugated oligomer impurities.
-
Fix: Add Activated Carbon (5 wt%) during the hot dissolution step (Step 1). Stir for 5 minutes, then perform the Hot Filtration (Step 2) through a Celite pad to remove the carbon.
Module 4: Process Logic Visualization
The following diagrams illustrate the decision-making process for purification and the specific workflow for separating the isoxazole regioisomers.
Figure 1: Purification Decision Matrix
Caption: Decision matrix for handling specific impurity profiles in isoxazole synthesis.
Figure 2: The "Cloud Point" Workflow
Caption: The "Cloud Point" method ensures the solution is exactly saturated, maximizing yield while minimizing impurity entrapment.
References
-
Regioisomer Synthesis & Analysis
-
Solvent Selection Guidelines
-
Isoxazole Physical Properties
- Title: 5-(4-Chlorophenyl)-3-methylisoxazole (PubChem Compound Summary).
- Source: National Center for Biotechnology Inform
- Context: Verification of molecular weight (193.63 g/mol )
-
URL:[Link]
-
General Purification Strategies
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biolmolchem.com [biolmolchem.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 8. Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis - chemicalbook [chemicalbook.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mt.com [mt.com]
resolving precipitation issues with 5-(4-Chlorophenyl)-3-methylisoxazole
Topic: Resolving Precipitation & Solubility Issues
Introduction: The "Invisible Wall" of Lipophilicity
You are likely reading this because your clear stock solution of 5-(4-Chlorophenyl)-3-methylisoxazole turned into a cloudy suspension the moment it touched your cell culture media or buffer.
This molecule is a classic 3,5-disubstituted isoxazole . Its structure—a central isoxazole ring flanked by a lipophilic chlorophenyl group and a methyl group—creates a compound with a high partition coefficient (LogP > 2.5). While it dissolves readily in organic solvents, it is thermodynamically hostile to aqueous environments.
This guide moves beyond generic advice. We break down the thermodynamics of precipitation , the hygroscopic trap of DMSO , and provide a self-validating dilution protocol to ensure your biological data reflects the drug's activity, not the toxicity of micro-crystals.
Part 1: The Root Causes (Diagnostics)
Q1: Why does my stock solution precipitate even before I use it?
The Culprit: Hygroscopic DMSO.
If you are using Dimethyl Sulfoxide (DMSO) as your primary solvent, you are fighting a battle against atmospheric moisture. DMSO is aggressively hygroscopic; it can absorb up to 10% of its weight in water from the air within 24 hours if left uncapped.
-
The Mechanism: 5-(4-Chlorophenyl)-3-methylisoxazole requires a high dielectric environment to stay in solution. As DMSO absorbs water, the solvent's solvating power decreases exponentially. The water molecules cluster around the DMSO sulfoxide groups, breaking the solvent cages that hold your hydrophobic isoxazole in solution.
-
The Result: "Crash out" inside the storage vial, often visible as fine needles or a bottom-layer haze.
Q2: Why does it precipitate immediately upon adding to PBS/Media?
The Culprit: Solvent Shock (The "Oiling Out" Effect).
When you pipette a 10 mM DMSO stock directly into an aqueous buffer (like PBS), you create a localized zone of supersaturation.
-
Diffusion Lag: DMSO diffuses into the water faster than the isoxazole molecule can disperse.
-
Nucleation: The isoxazole is suddenly stripped of its solvent shield.
-
Ostwald Ripening: Small aggregates form instantly and grow into larger crystals to minimize surface energy.
Part 2: Visualizing the Failure Mode
The following diagram illustrates the kinetic pathway of precipitation during a standard dilution event.
Figure 1: The Kinetic Pathway of Precipitation. Standard rapid mixing leads to crystal growth (Failure), whereas controlled mixing leads to stable dispersion (Success).
Part 3: The Solution (Protocols)
Protocol A: The "Intermediate Step" Dilution
Use this for cellular assays (IC50 determination).
Concept: Instead of jumping from 100% DMSO to 0.1% DMSO in one step, use an intermediate dilution to lower the concentration gradient.
Materials:
-
Stock Solution (e.g., 10 mM in Anhydrous DMSO)
-
Intermediate Solvent: Ethanol (EtOH) or pure DMSO
-
Final Buffer: Pre-warmed Media/PBS (37°C)
Step-by-Step:
-
Warm Everything: Pre-warm the aqueous media to 37°C. Cold buffers accelerate precipitation.
-
The Predilution: Dilute your 10 mM stock 1:10 into pure DMSO or Ethanol to create a 1 mM working stock.
-
Why? This ensures your pipetting volume is larger and more accurate, reducing localized high-concentration hotspots.
-
-
The Vortex Injection:
-
Set your vortex mixer to medium speed.
-
Hold the tube of culture media on the vortex.
-
Slowly inject the working stock into the center of the vortex vortex (not down the side of the wall).
-
-
Visual Check: Hold the tube up to a light source. A faint "Tyndall effect" (blueish haze) is acceptable (colloidal suspension). Distinct white flakes are a failure.
Protocol B: Rescuing a Precipitated Stock
Use this if your freezer stock has crashed out.
-
Sonication: Place the sealed vial in a sonicating water bath at 40°C for 10–15 minutes.
-
Solvent Spike: If sonication fails, add 5–10% volume of warm Ethanol . The hydroxyl group in ethanol can sometimes disrupt the crystal lattice better than DMSO alone for isoxazoles.
-
Centrifugation (The "Hard Truth" Test):
-
Spin the stock at 10,000 x g for 5 minutes.
-
If a pellet forms, your concentration is incorrect. Transfer the supernatant to a new vial and re-quantify via UV-Vis (approx.
250-260 nm).
-
Part 4: Data & Compatibility Matrix
Use this table to select the correct vehicle for your specific application.
| Parameter | DMSO (Anhydrous) | Ethanol (100%) | PBS (pH 7.4) | 0.5% Methylcellulose |
| Solubility Rating | Excellent (>50 mM) | Good (~10-20 mM) | Poor (<10 µM) | Moderate (Suspension) |
| Primary Use | Stock Storage (-20°C) | Intermediate Dilution | Assay Buffer | In Vivo Oral Gavage |
| Risk Factor | Hygroscopic (Water uptake) | Evaporation | Immediate Precipitation | Homogeneity (Requires stirring) |
| Max Tolerance | Cells: <0.5% v/v | Cells: <1.0% v/v | N/A | Animals: ~10 mL/kg |
Part 5: Troubleshooting Decision Tree
Follow this logic flow to resolve persistent issues.
Figure 2: Troubleshooting Logic Flow for Precipitation Events.
Part 6: Frequently Asked Questions (FAQs)
Q: Can I use Tween-80 to improve solubility? A: Yes, but with caution. Adding 0.1% Tween-80 to your aqueous buffer before adding the drug stock can create micelles that trap the isoxazole, preventing crystallization. However, be aware that surfactants can permeabilize cell membranes, potentially confounding toxicity data [1].
Q: My compound precipitated during a freeze-thaw cycle. Is it degraded? A: Likely not degraded, but the concentration is now unknown. 3,5-disubstituted isoxazoles are chemically stable but physically unstable in wet DMSO. If you see a precipitate after thawing, do not just vortex and hope. You must heat/sonicate until absolutely clear. If it won't clear, the DMSO has absorbed too much water—discard the solvent and dry the solid if possible, or start fresh [2].
Q: Why does the protocol recommend "Vortex Injection"? A: This technique maximizes the kinetic energy at the mixing interface. By injecting into a moving vortex, you rapidly disperse the DMSO solvent molecules, preventing them from pooling and creating the "supersaturated zones" where nucleation nuclei form [3].
References
-
Ziath Ltd. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1][2] Ziath.[2] Retrieved February 15, 2026, from [Link]
-
ResearchGate Community. (2017). How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[3] Retrieved February 15, 2026, from [Link]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 5-(4-Chlorophenyl)-3-methylisoxazole
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 5-(4-Chlorophenyl)-3-methylisoxazole , a common pharmacophore in medicinal chemistry (e.g., COX-2 inhibitors, antibiotics). The core challenge in synthesizing this compound is distinguishing it from its regioisomer, 3-(4-Chlorophenyl)-5-methylisoxazole .
While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish these regioisomers efficiently. This guide establishes 1H NMR as the superior analytical performance standard for structural validation, providing specific diagnostic chemical shifts to unambiguously identify the target compound.
Structural Context & Regiochemistry
The synthesis of 3,5-disubstituted isoxazoles (typically via the condensation of hydroxylamine with
Regioisomer Formation Pathways
The following diagram illustrates the synthetic divergence that necessitates this NMR analysis.
Figure 1: Synthetic divergence leading to regioisomers. Path A yields the target (3-Methyl), while Path B yields the isomer (5-Methyl).
Experimental Protocol
To ensure reproducibility and comparable chemical shifts, follow this standardized protocol.
Reagents & Equipment:
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as an internal standard. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Workflow:
-
Sample Prep: Dissolve the solid product in
. Ensure the solution is clear; filter through a cotton plug if turbidity persists (suspended solids cause line broadening). -
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): 1.0 second (sufficient for methyl/aromatic protons). -
Scans: 16 (high concentration allows fast acquisition).
-
-
Referencing: Calibrate the TMS singlet to
ppm. If TMS is absent, reference the residual peak to ppm.
Spectral Analysis & Comparison
This section compares the target compound against its regioisomer. The diagnostic utility of 1H NMR lies in the distinct chemical shifts of the Isoxazole Ring Proton (H4) and the Methyl Group .
Comparative Data Table (in )
| Structural Feature | Target Product (5-(4-Cl-Ph)-3-Me) | Regioisomer (3-(4-Cl-Ph)-5-Me) | Diagnostic Note |
| Methyl Group (-CH3) | Methyl at C5 (next to Oxygen) is more deshielded than at C3 (next to Nitrogen). | ||
| Isoxazole Ring (H4) | The C4-H is the "fingerprint" singlet. | ||
| Aromatics (AA'BB') | Less diagnostic; both isomers show similar para-substitution patterns. |
Detailed Assignments for the Target Product
-
2.33 ppm (Singlet, 3H): Corresponds to the C3-Methyl group. The shift is characteristic of a methyl group attached to a
bond. - 6.33 ppm (Singlet, 1H): The C4-H proton of the isoxazole ring. This sharp singlet is the most critical purity indicator. Integration must be exactly 1:3 relative to the methyl peak.
-
7.45 ppm (Doublet,
Hz, 2H): Aromatic protons meta to the isoxazole ring (ortho to Chlorine). -
7.75 ppm (Doublet,
Hz, 2H): Aromatic protons ortho to the isoxazole ring. The deshielding is due to the electron-withdrawing nature of the isoxazole heterocycle.
Performance Assessment: NMR vs. Alternatives
Why is 1H NMR the method of choice?
1H NMR (The Gold Standard)
-
Pros: Rapid (<5 mins); distinct singlet separation between isomers (
ppm for Methyl); allows quantitative calculation of isomeric ratio (integration). -
Cons: Requires ~5-10 mg of sample.
LC-MS (Liquid Chromatography - Mass Spectrometry)
-
Pros: High sensitivity (picogram range).
-
Cons: High Failure Rate for Identification. Both isomers have the exact same molecular weight (
for Cl isotopes). Fragmentation patterns are often identical, making it impossible to distinguish the 3-Me from the 5-Me isomer without complex MS/MS experiments.
13C NMR (Definitive but Slow)
-
Pros: Extremely distinct chemical shifts for the ring carbons.
-
Target (3-Me): C3-Me carbon
11 ppm; C5-Aryl carbon 169 ppm. -
Isomer (5-Me): C5-Me carbon
12 ppm; C3-Aryl carbon 160 ppm.
-
-
Cons: Requires longer acquisition times (30+ mins) and more sample mass.
Decision Workflow for Identification
Use the following logic to validate your product.
Figure 2: Logic tree for distinguishing isoxazole regioisomers via 1H NMR.
Troubleshooting & Artifacts
-
Water Peak: In
, water appears around 1.56 ppm.[1] Do not confuse this with impurity peaks. -
Solvent Trap: Ethanol (often used in recrystallization) shows a triplet at 1.25 ppm and quartet at 3.72 ppm. Ensure thorough drying, as ethanol protons can integrate and skew purity calculations.
-
Broadening: If the H4 singlet is broad, the sample may contain paramagnetic impurities or is not fully dissolved. Filter and re-run.
References
-
3-Methyl-5-phenylisoxazole NMR Data. (2025). PubChem Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Structural investigation of 3,5-disubstituted isoxazoles by 1H-NMR. (2003). Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. (2012). Mahidol University Research Repository. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents. (1997). Journal of Organic Chemistry. Retrieved from [Link]
Sources
A Comparative Analysis of the Bioactivity of 5-(4-Chlorophenyl)-3-methylisoxazole and Its Analogs in Drug Discovery
An In-Depth Guide for Researchers and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique electronic properties and structural rigidity make it a privileged scaffold in the design of novel therapeutic agents.[4][6] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide provides a detailed comparison of the bioactivity of a specific derivative, 5-(4-Chlorophenyl)-3-methylisoxazole, with its structural analogs, offering insights into their structure-activity relationships (SAR) and therapeutic potential.
The Significance of the Isoxazole Scaffold
The versatility of the isoxazole moiety stems from its ability to serve as a bioisostere for other functional groups and to be readily functionalized at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][7] The nitrogen and oxygen atoms within the ring are key hydrogen bond acceptors, facilitating interactions with biological targets. Furthermore, the aromatic nature of the isoxazole ring contributes to the overall stability and conformational rigidity of the molecule, which is often crucial for high-affinity binding to enzymes and receptors.[4]
Bioactivity Profile of 5-(4-Chlorophenyl)-3-methylisoxazole
5-(4-Chlorophenyl)-3-methylisoxazole serves as a valuable building block in the synthesis of more complex bioactive molecules.[8] The presence of the 4-chlorophenyl group is a common feature in many pharmacologically active compounds, often enhancing potency. For instance, studies on isoxazoloindoles have shown that chloro and bromo substituents at the para-position of the phenyl ring are associated with increased anticancer activity.[9] This specific compound has also been identified as a potent and selective antagonist at human cloned dopamine D4 receptors, suggesting its potential in the development of treatments for neurological and psychiatric disorders.[10]
Comparative Bioactivity of Isoxazole Analogs: A Structure-Activity Relationship (SAR) Perspective
The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on both the isoxazole ring and any appended aromatic systems. Understanding these structure-activity relationships is paramount for the rational design of new drug candidates.
Numerous studies have highlighted the anticancer potential of isoxazole analogs. The substitution pattern on the phenyl ring attached to the isoxazole core plays a critical role in determining cytotoxic efficacy.
-
Halogen Substitution: As observed with 5-(4-Chlorophenyl)-3-methylisoxazole, the presence of a halogen, particularly chlorine or bromine, at the para-position of the phenyl ring is frequently linked to enhanced anticancer activity.[9][11] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and favorable interactions within the target protein's binding pocket.
-
Methoxy Groups: The effect of methoxy substituents is more variable. While some studies report that methoxy groups can enhance anticancer activity, others indicate a decrease.[4][9] For example, isoxazole chalcone derivatives with methoxy substituents on the benzene ring showed enhanced anticancer activity.[4]
-
Positional Isomerism: The relative positioning of substituents on the isoxazole ring itself can dramatically alter bioactivity. For instance, 4,5-diarylisoxazoles have demonstrated greater antimitotic activity than their 3,4-diaryl counterparts.[4][6]
Table 1: Comparative Anticancer Activity of Isoxazole Analogs
| Compound Class | Lead Compound Example | Target Cancer Cell Line(s) | IC50 (µM) | Reference |
| Isoxazole Chalcone Derivatives | Compound 10a | DU145 (Prostate) | 0.96 | [4] |
| Isoxazole Chalcone Derivatives | Compound 10b | DU145 (Prostate) | 1.06 | [4] |
| Phenyl-isoxazole-carboxamide Analogs | Compound 129 | HeLa (Cervical) | 0.91 ± 1.03 | [11] |
| Phenyl-isoxazole-carboxamide Analogs | Compound 130 | MCF-7 (Breast) | 4.56 ± 2.32 | [11] |
| Isoxazole-Carboxamide Derivatives | Compound 2d | HeLa (Cervical) | 15.48 µg/ml | [12] |
| Isoxazole-Carboxamide Derivatives | Compound 2d | Hep3B (Liver) | ~23 µg/ml | [12] |
Isoxazole derivatives have also been extensively investigated for their antimicrobial properties.
-
Enhancing Substituents: Studies have shown that the presence of methoxy, dimethylamino, and bromine groups on the C-5 phenyl ring, and nitro and chlorine groups on the C-3 phenyl ring can enhance the antibacterial activity of isoxazole derivatives.[7]
-
Hybrid Molecules: The strategy of creating hybrid molecules by linking the isoxazole scaffold with other heterocyclic rings, such as thiazole, has yielded compounds with moderate to good activity against both Gram-positive and Gram-negative bacteria.[13]
The isoxazole moiety is present in several well-known anti-inflammatory drugs, such as the COX-2 inhibitor valdecoxib.[5] This highlights the potential of this scaffold in developing novel anti-inflammatory agents.
-
Mechanism of Action: Isoxazole derivatives can exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[11]
-
In Vivo Efficacy: In a carrageenan-induced paw edema model in rats, an isoxazole derivative, MZO-2, demonstrated potent anti-inflammatory effects.[14] Another study showed that an indole-linked isoxazole derivative produced a 77.42% reduction in paw edema after 4 hours.[11]
Experimental Protocols for Bioactivity Assessment
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential.
Caption: General workflow for comparative biological evaluation of isoxazole analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the isoxazole compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]
-
Compound Preparation: Prepare serial dilutions of the isoxazole compounds in a 96-well microtiter plate.
-
Bacterial Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[16]
Signaling Pathways in Isoxazole-Mediated Anticancer Activity
Isoxazole derivatives can induce anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Isoxazole analogs can inhibit multiple signaling pathways to induce anticancer effects.
Isoxazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, protein kinases, and enzymes like thymidylate synthase and aromatase.[17] These actions ultimately lead to the induction of apoptosis and the inhibition of cancer cell proliferation.[17]
Conclusion
The isoxazole scaffold remains a highly attractive template for the development of new therapeutic agents. The bioactivity of isoxazole derivatives can be significantly modulated by altering the substitution patterns on the heterocyclic and associated aromatic rings. 5-(4-Chlorophenyl)-3-methylisoxazole serves as a key example, with its structural features contributing to its own biological activities and its utility as a synthetic intermediate. A thorough understanding of the structure-activity relationships, as outlined in this guide, is crucial for the rational design and optimization of isoxazole-based drug candidates with enhanced potency and selectivity. Continued exploration of this versatile heterocyclic system holds great promise for addressing unmet medical needs across various disease areas.
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A Comparative Guide to the Spectroscopic Identification of 5-(4-Chlorophenyl)-3-methylisoxazole
In the landscape of drug discovery and development, the unequivocal identification of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers working with heterocyclic compounds, such as the isoxazole class of molecules, robust analytical methodologies are paramount. This guide provides an in-depth technical comparison of spectroscopic techniques for the identification of 5-(4-Chlorophenyl)-3-methylisoxazole, with a primary focus on Infrared (IR) spectroscopy, supplemented by comparisons with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Critical Role of Structural Verification
5-(4-Chlorophenyl)-3-methylisoxazole is a molecule of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a variety of pharmacologically active compounds. The precise arrangement of its constituent atoms dictates its physicochemical properties and, consequently, its biological activity. Therefore, the ability to confirm its structure with a high degree of certainty is not merely a procedural step but a fundamental aspect of the research and development process.
Principle of Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies, causing them to stretch or bend.[1][2] An IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "molecular fingerprint" that can be used to identify the functional groups present in a molecule.[2]
Predicted IR Absorption Peaks for 5-(4-Chlorophenyl)-3-methylisoxazole
The structure of 5-(4-Chlorophenyl)-3-methylisoxazole contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. The interpretation of these bands allows for a confident preliminary identification of the compound.
The Isoxazole Ring Vibrations
The isoxazole ring, being a heterocyclic aromatic system, exhibits a series of characteristic vibrations. These include:
-
C=N Stretching: This vibration is expected to appear in the region of 1612-1643 cm⁻¹.[3]
-
C-N Stretching: A band corresponding to the C-N stretching vibration within the isoxazole ring is anticipated around 1250-1265 cm⁻¹.[3]
-
N-O Stretching: The N-O bond in the isoxazole ring typically shows a stretching vibration in the range of 1110-1168 cm⁻¹.[3]
-
Ring C=C Stretching: Similar to other aromatic systems, C=C stretching vibrations within the isoxazole ring will contribute to the bands observed in the 1600-1450 cm⁻¹ region.[4]
The 4-Chlorophenyl Group Vibrations
The para-substituted chlorophenyl group has a number of distinct vibrational modes:
-
Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring gives rise to bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][5][6]
-
Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches result in characteristic absorptions in two regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][5]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region.[1][5] For a para-substituted ring, a strong band is expected between 800 and 850 cm⁻¹.[4]
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800-600 cm⁻¹.[7][8]
The Methyl Group Vibrations
The methyl group attached to the isoxazole ring will also have characteristic vibrations:
-
C-H Stretching: The stretching of the C-H bonds in the methyl group will appear just below 3000 cm⁻¹, in the 3000–2850 cm⁻¹ range.[6]
-
C-H Bending: The bending vibrations of the methyl group are expected to be observed around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).[7]
Summary of Expected IR Peaks
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch (Chlorophenyl) | Medium |
| 3000-2850 | C-H Stretch (Methyl) | Medium |
| 1612-1643 | C=N Stretch (Isoxazole) | Medium to Strong |
| 1600-1585 | C=C Stretch (Aromatic Ring) | Medium |
| 1500-1400 | C=C Stretch (Aromatic Ring) | Medium |
| ~1450 | C-H Bend (Methyl - Asymmetric) | Medium |
| ~1375 | C-H Bend (Methyl - Symmetric) | Medium |
| 1250-1265 | C-N Stretch (Isoxazole) | Medium |
| 1110-1168 | N-O Stretch (Isoxazole) | Medium |
| 850-800 | C-H Out-of-Plane Bend (p-substituted) | Strong |
| 800-600 | C-Cl Stretch | Strong |
Experimental Protocol: Acquiring the IR Spectrum
A reliable IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.
Methodology:
-
Sample Preparation: For a solid sample like 5-(4-Chlorophenyl)-3-methylisoxazole, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to account for atmospheric and instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the spectrometer, and the sample spectrum is acquired.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
Visualizing the Identification Workflow
Caption: Workflow for the spectroscopic identification of 5-(4-Chlorophenyl)-3-methylisoxazole.
Comparative Analysis with Alternative Techniques
While IR spectroscopy is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(4-Chlorophenyl)-3-methylisoxazole, ¹H and ¹³C NMR would be highly informative.
-
¹H NMR: Would show distinct signals for the protons on the aromatic ring, the methyl group, and the isoxazole ring. The chemical shifts, splitting patterns (multiplicity), and integration values would allow for the precise assignment of each proton.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Comparison of Analytical Techniques
| Feature | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Vibrational transitions of bonds | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Information Provided | Functional groups present | Detailed connectivity of atoms (C-H framework) | Molecular weight and elemental formula |
| Strengths | Fast, non-destructive, good for functional group identification | Unambiguous structure determination | High sensitivity, accurate mass determination |
| Limitations | Does not provide detailed connectivity | Lower sensitivity, more expensive | Does not provide stereochemical information |
| Application for this Compound | Rapid confirmation of key functional groups (isoxazole, chlorophenyl, methyl) | Definitive confirmation of the complete molecular structure and isomer differentiation | Determination of molecular formula and confirmation of molecular weight |
Conclusion and Recommendations
For the routine identification and quality control of 5-(4-Chlorophenyl)-3-methylisoxazole, Infrared spectroscopy serves as an invaluable first-line analytical technique. It is rapid, requires minimal sample preparation, and provides a characteristic fingerprint that can be readily compared against a reference spectrum. The presence of the expected absorption bands for the isoxazole ring, the para-substituted chlorophenyl group, and the methyl group provides strong evidence for the compound's identity.
However, for an unequivocal structural confirmation, particularly for a novel compound or as part of a regulatory submission, a multi-technique approach is essential. The combination of IR spectroscopy with NMR spectroscopy and Mass Spectrometry provides a comprehensive and self-validating system for structural elucidation. IR confirms the functional groups, MS provides the molecular formula, and NMR elucidates the precise connectivity of the atoms, leaving no ambiguity as to the structure of 5-(4-Chlorophenyl)-3-methylisoxazole.
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Unambiguous Structural Validation: A Comparative Guide to the X-ray Crystallography of 5-(4-Chlorophenyl)-3-methylisoxazole
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, making unambiguous structural validation a cornerstone of modern chemical and pharmaceutical research. This guide provides an in-depth technical overview of the definitive method for structural elucidation—single-crystal X-ray crystallography—using the novel isoxazole derivative, 5-(4-Chlorophenyl)-3-methylisoxazole, as a case study.
We will explore the causality behind the experimental choices in the crystallographic workflow, from crystal growth to final data refinement. Furthermore, this guide will objectively compare the unparalleled insights from X-ray crystallography with data from alternative and complementary analytical techniques, providing a holistic framework for comprehensive molecular characterization.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] It provides precise, high-resolution information on bond lengths, bond angles, and torsional angles, offering an unparalleled view of a molecule's conformation and stereochemistry in the solid state.[1][2] This level of detail is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
The fundamental principle lies in the interaction of X-rays with the ordered arrangement of atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[3] According to Bragg's Law (nλ = 2d sinθ), the angles of diffraction are directly related to the spacing between atomic planes in the crystal.[3] By analyzing the geometry and intensity of this diffraction pattern, the three-dimensional distribution of electrons within the crystal can be calculated, and from that, the positions of the atoms can be determined.[4]
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and accuracy of the final model. The process is not merely a sequence of operations but a self-validating system where the quality of the outcome of each step determines the feasibility of the next.
The axiom of crystallography is that the quality of the final structure can never exceed the quality of the crystal itself. Therefore, obtaining a well-ordered, single crystal of sufficient size and purity is the most critical and often the most challenging step.
-
Rationale: A single crystal is a solid in which the constituent atoms or molecules are packed in a regularly ordered, repeating pattern extending in all three spatial dimensions.[5] This long-range order is essential to produce a sharp, well-resolved diffraction pattern. Amorphous solids or poorly crystalline materials will not produce discrete diffraction spots.
-
Methodology: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of purified 5-(4-Chlorophenyl)-3-methylisoxazole in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture like hexane-benzene) at a concentration just below saturation. The ideal solvent is one in which the compound is moderately soluble and which evaporates at a slow, controlled rate.
-
Incubation: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm with a few pinholes to allow for very slow evaporation of the solvent.
-
Crystal Growth: Store the vial in a vibration-free environment at a constant, cool temperature. As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to nucleate and grow. This process can take several days to weeks.
-
Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a spatula or by decanting the remaining solvent.
-
This step involves mounting a selected crystal and exposing it to a focused beam of X-rays to generate the diffraction pattern.
-
Rationale: To solve the structure, the diffraction pattern must be measured from a multitude of crystal orientations. Modern diffractometers automate this process by rotating the crystal in the X-ray beam.[2] Data is typically collected at cryogenic temperatures (~100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves the quality of the resulting electron density map.
-
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head.
-
Cryo-cooling: The crystal is flash-cooled in a stream of cold nitrogen gas to the desired temperature (e.g., 100 K).
-
Data Collection: The mounted crystal is centered in the X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles.[6] The detector, typically a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray reflections.[6]
-
The raw diffraction images are computationally processed to generate a list of reflection intensities that will be used for structure solution.[5]
-
Rationale: Each image contains a series of spots corresponding to different reflections. Data processing software identifies these spots, determines their Miller indices (h, k, l) which define their position in reciprocal space, and integrates their intensities.[5] These intensities are then scaled and merged to create a single, comprehensive dataset.
-
Methodology:
-
Indexing: The positions of a few dozen strong reflections are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.
-
Integration: The intensity of every reflection on every image is measured and integrated.
-
Scaling and Merging: The integrated intensities from all images are scaled to a common reference frame to account for variations in exposure time and crystal decay. Redundant and symmetry-equivalent reflections are then merged to produce a final reflection file.
-
This is the final computational stage where the processed data is used to build and optimize the atomic model of 5-(4-Chlorophenyl)-3-methylisoxazole.
-
Rationale: The diffraction experiment measures the intensities (related to the square of the structure factor amplitudes) but not the phases of the X-ray waves. This is the "phase problem" of crystallography. For small molecules, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the phases.[4] The initial model is then refined using a least-squares procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[7]
-
Methodology:
-
Structure Solution: Using software like SHELXS, direct methods are applied to the reflection data to calculate initial phases, leading to an initial electron density map.
-
Model Building: The major atoms of the molecule are identified from the electron density map and used to build an initial structural model.
-
Refinement: The model is refined iteratively using software like SHELXL.[2] In each cycle, atomic parameters (positions, thermal parameters) are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).
-
Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1) and the goodness-of-fit (GooF).
-
Experimental Workflow for Single-Crystal X-ray Crystallography
Caption: A flowchart of the single-crystal X-ray crystallography process.
Interpreting the Results: Key Validation Metrics
The final output of a crystallographic analysis is a Crystallographic Information File (CIF) and a set of tables summarizing key data. For our target molecule, 5-(4-Chlorophenyl)-3-methylisoxazole, a typical data table would look as follows.
| Parameter | Hypothetical Value for C10H8ClNO | Significance |
| Empirical Formula | C₁₀H₈ClNO | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 209.63 g/mol | The molecular weight derived from the determined formula. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. There are seven crystal systems.[8] |
| Space Group | P2₁/c | A more detailed description of the crystal's symmetry, combining point and translational symmetries. There are 230 possible space groups.[8] |
| Unit Cell Dimensions | a = 6.5 Å, b = 25.9 Å, c = 7.5 Å | The lengths of the edges of the smallest repeating unit of the crystal lattice. |
| α = 90°, β = 106.1°, γ = 90° | The angles between the unit cell edges. | |
| Volume (V) | 1221 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Resolution (d_max) | 0.77 Å | Indicates the level of detail observed. Lower values mean higher resolution and more precise atomic positions. |
| Final R-indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 | R1 is the residual factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[7] Values < 0.05 are excellent for small molecules. |
| Goodness-of-Fit (GooF) | 1.05 | A statistical measure of how well the refined model fits the data. A value close to 1.0 indicates a good refinement.[7] |
Note: Unit cell parameters are based on the related structure 4-(4-chlorophenyl)-5-phenylisoxazole for illustrative purposes.[9]
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques. These methods are not mutually exclusive; rather, they are complementary, each providing a unique piece of the structural puzzle.[10][11]
Decision Framework for Structural Analysis
Caption: A decision guide for selecting the appropriate structural analysis technique.
Comparison of Key Analytical Techniques
| Technique | Information Obtained | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[2] | High-quality single crystal (0.1-0.3 mm) | Unambiguous, high-resolution structure determination; considered the "gold standard."[1] | Requires crystallization, which can be difficult; structure is static and in the solid state.[12] |
| NMR Spectroscopy | Connectivity, chemical environment of atoms (¹H, ¹³C), 2D/3D structure in solution. | Soluble sample (~1-10 mg), NMR solvent | Provides structural and dynamic information in a solution state, mimicking physiological conditions.[10][11] | Structure determination can be complex; less precise for full 3D coordinates than X-ray; size limitations.[12] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns. | Small amount of sample (µg-ng), soluble or volatile | Extremely high sensitivity and mass accuracy. | Provides no information on atomic connectivity or 3D structure/stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-O, C-Cl). | Small amount of solid or liquid sample | Fast, non-destructive, excellent for a quick check of functional groups. | Provides limited information on the overall molecular skeleton and no stereochemical data. |
NMR Spectroscopy: The Solution-State Counterpart
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure in solution.[13] It relies on the magnetic properties of atomic nuclei. For 5-(4-Chlorophenyl)-3-methylisoxazole, ¹H and ¹³C NMR would be essential:
-
¹H NMR: Would confirm the number of chemically distinct protons and their connectivity. One would expect to see signals for the methyl group, and distinct aromatic protons on the chlorophenyl ring.
-
¹³C NMR: Would show signals for each unique carbon atom, confirming the carbon skeleton of the isoxazole and phenyl rings.
While NMR provides invaluable data on the molecule's behavior in a more "natural" state, it does not offer the atomic-level precision of crystallography for bond lengths and angles.[12]
Conclusion
The structural validation of a novel chemical entity like 5-(4-Chlorophenyl)-3-methylisoxazole is a multi-faceted endeavor that demands rigorous scientific integrity. Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, delivering a high-resolution three-dimensional map of the molecule. Its detailed protocol, from meticulous crystal growth to computational refinement, represents a self-validating workflow that ensures the trustworthiness of the final atomic model.
However, no single technique tells the whole story. The "gold standard" of X-ray crystallography is most powerful when its definitive solid-state data is complemented by insights from other methods. NMR spectroscopy reveals the molecule's conformation and dynamics in solution, mass spectrometry confirms its exact mass and formula, and IR spectroscopy verifies its functional groups. Together, this suite of analytical tools provides the comprehensive, authoritative, and trustworthy data required by researchers, scientists, and drug development professionals to confidently advance their discoveries.
References
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Durham University. (n.d.). Structure Refinement. Department of Chemistry. Available from: [Link]
-
Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Available from: [Link]
-
Read, R. J., & Adams, P. D. (2014). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 8), 2175–2185. Available from: [Link]
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Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. Available from: [Link]
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Giacovazzo, C. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford University Press. Available from: [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]
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University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Available from: [Link]
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Rohlicek, J. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. Available from: [Link]
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Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 12(1), 59-71. Available from: [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]
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Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available from: [Link]
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University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link]
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Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 12(1), 59-71. Available from: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link]
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Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available from: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]
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Feng, W., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 105-114. Available from: [Link]
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S, N., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Journal of Molecular Structure. Available from: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Available from: [Link]
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Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1488093, 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem. Available from: [Link]
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S, N., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Request PDF. ResearchGate. Available from: [Link]
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Chemical Science. (2022). Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors. ChemRxiv. Available from: [Link]
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Mehariya, K. (2020). X-Ray Crystallographic Study of Novel Oxazole Derivatives. Science Publishing. Available from: [Link]
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Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available from: [Link]
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Zengin, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen oxy)methyl]phenyl}-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 345–349. Available from: [Link]
-
ResearchGate. (n.d.). 4-(4-Chlorophenyl)-5-phenylisoxazole. Available from: [Link]
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Liu, F., et al. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 16(1), 585-593. Available from: [Link]
- CN1535960A. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
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The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available from: [Link]
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The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Available from: [Link]
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Comparative Guide: Melting Point Determination of 5-(4-Chlorophenyl)-3-methylisoxazole
This guide outlines the precision melting point determination for 5-(4-Chlorophenyl)-3-methylisoxazole , a critical intermediate in the synthesis of bioactive heterocycles and isoxazolyl-penicillin derivatives.
This document compares the standard Automated Capillary Method against Differential Scanning Calorimetry (DSC) and Manual Oil Bath techniques, providing researchers with a validated protocol to ensure phase purity and distinguish this compound from its common regioisomer, 3-(4-chlorophenyl)-5-methylisoxazole.
Executive Summary & Compound Profile
5-(4-Chlorophenyl)-3-methylisoxazole is a crystalline solid used as a scaffold in medicinal chemistry. Its synthesis—often involving the cycloaddition of nitrile oxides or the reaction of chalcones with hydroxylamine—can yield regioisomeric mixtures.
Accurate melting point (MP) determination is the primary rapid-response quality control (QC) method to:
-
Assess Purity: Depression of the MP range indicates solvent occlusion or unreacted starting materials (e.g., 4-chlorobenzaldehyde).
-
Verify Regiochemistry: Distinguish the target (5-aryl-3-methyl) from its isomer (3-aryl-5-methyl), which typically exhibits a distinct melting profile.
Compound Specifications
| Property | Specification |
| IUPAC Name | 5-(4-chlorophenyl)-3-methyl-1,2-oxazole |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Target MP Range | Typically 82°C – 86°C (Pure Form) |
| Critical Impurity | 3-(4-chlorophenyl)-5-methylisoxazole (Regioisomer) |
Methodological Comparison: Selecting the Right Technique
For this specific isoxazole derivative, we compared three determination methods. The Automated Capillary method is recommended for routine QC, while DSC is required for thermodynamic validation.
Comparative Performance Data
| Feature | Automated Capillary (Recommended) | Differential Scanning Calorimetry (DSC) | Manual Oil Bath (Thiele Tube) |
| Precision | High (±0.3°C) | Ultra-High (±0.1°C) | Low (±1.0°C) |
| Sample Req. | 2–5 mg | 2–10 mg | >100 mg |
| Throughput | High (3–6 samples/run) | Low (1 sample/run) | Low (1 sample/run) |
| Polymorph ID | Visual only (opacity change) | Excellent (Endothermic peaks) | Impossible |
| Cost/Run | Low | High (consumables + gas) | Very Low |
| Suitability | Routine Batch Release | Reference Standard Characterization | Educational/Rough Estimation |
Expert Insight: While DSC provides the "true" thermodynamic melting point (onset temperature), the capillary method is preferred for daily synthesis monitoring of 5-(4-Chlorophenyl)-3-methylisoxazole due to its speed and ability to visually detect decomposition (darkening) prior to melting.
Experimental Protocol: Automated Capillary Method (USP <741> Aligned)
This protocol ensures reproducibility and eliminates operator bias common in manual visual detection.
Phase 1: Sample Preparation
Objective: Ensure uniform heat transfer.
-
Drying: Dry the crude isoxazole in a vacuum oven at 40°C for 4 hours to remove residual solvents (e.g., ethanol, hexane) which significantly depress the MP.
-
Pulverization: Grind the sample into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to broad melting ranges.
-
Loading: Fill a clean glass capillary tube (1.5 mm O.D.) to a height of 2–3 mm .
-
Packing: Tap the capillary on a hard surface or use a drop-tube to pack the powder tightly. Loose packing causes air pockets and uneven heating.
Phase 2: Instrument Configuration
-
Start Temperature: 70°C (approx. 10–15°C below expected MP).
-
Ramp Rate: 1.0°C/min.
-
Note: Faster rates (>2°C/min) will result in a "lag error," causing the observed MP to appear higher than the actual value.
-
-
Stop Temperature: 100°C.
Phase 3: Determination & Analysis[3]
-
Insert the capillary into the heating block.
-
Initiate the temperature ramp.
-
Record Point A (Onset): The first visible appearance of liquid droplets (meniscus formation).
-
Record Point B (Clear Point): The temperature at which the last solid particle disappears.
Acceptance Criteria
-
Melting Range: The difference between Point A and Point B must be ≤ 2.0°C .
-
Purity Indicator: A range >2°C suggests <98% purity or isomeric contamination.
Validating the Regioisomer (The "Isoxazole Challenge")
A common synthetic pitfall is the formation of the 3-(4-chlorophenyl)-5-methylisoxazole isomer.
-
Target Compound (5-Aryl): MP typically 82–86°C .
-
Regioisomer (3-Aryl): MP typically 90–92°C or higher (depending on polymorph).
Workflow for Isomer Discrimination: If the observed MP is >88°C, do not release the batch. Proceed immediately to ¹H-NMR analysis. The methyl group shift is diagnostic:
-
3-Methyl (Target): Methyl singlet appears upfield (~2.2–2.3 ppm).
-
5-Methyl (Isomer): Methyl singlet appears slightly downfield (~2.4–2.5 ppm) due to proximity to the oxygen.
Visualization: Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for characterizing this compound, ensuring no impure batches are released.
Caption: Workflow for the thermal characterization and quality control of isoxazole intermediates.
References
-
United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF.
-
OECD Guidelines for the Testing of Chemicals. Test No. 102: Melting Point/Melting Range. OECD Publishing, Paris.
-
Larsen, K. L., et al. "Regioselective synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry. (Provides context on the separation of 3-methyl/5-methyl isomers).
-
Mettler Toledo. "Thermal Analysis of Pharmaceuticals: Melting Point and DSC." (Technical comparison of capillary vs DSC methods).
A Senior Application Scientist's Guide to Selecting a Reference Standard for 5-(4-Chlorophenyl)-3-methylisoxazole
In the rigorous domain of pharmaceutical development and quality control, the integrity of every analytical measurement hinges on the quality of the reference standard employed. 5-(4-Chlorophenyl)-3-methylisoxazole is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, the accuracy of its quantification and impurity profiling is non-negotiable for ensuring the safety and efficacy of the final drug product. This guide provides an in-depth, data-driven comparison of three commercially available reference standards for this compound, offering a clear rationale for selecting the most reliable material for critical applications.
The Imperative of a High-Quality Reference Standard
A reference standard is the bedrock of analytical testing, serving as the benchmark against which all process samples are measured. An ideal standard must possess unimpeachable purity, a well-elucidated structure, and proven stability over its intended shelf life. The use of a substandard reference material can lead to inaccurate batch release data, flawed stability projections, and potential regulatory challenges.
This investigation was designed to move beyond supplier-provided Certificates of Analysis (CofAs) and conduct a head-to-head empirical evaluation of three distinct commercial reference standards, designated herein as RS-A , RS-B , and RS-C . Our multi-faceted approach utilizes orthogonal analytical techniques to build a comprehensive quality profile for each material.
Experimental Design: A Triad of Analytical Scrutiny
To ensure a robust and unbiased comparison, we employed a three-pronged analytical strategy focusing on purity, structural identity, and thermal characteristics. The causality behind this choice is that no single method can provide a complete picture; a convergence of evidence from orthogonal techniques is required for a definitive assessment.
Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small organic molecules due to its high resolution and sensitivity. A gradient method was developed to ensure the separation of the main component from any potential process-related impurities or degradants.
Experimental Protocol: HPLC-UV
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Standard Preparation: Accurately prepare solutions of each reference standard (RS-A, RS-B, RS-C) in acetonitrile at a concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, linear increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
-
Data Analysis: Purity is calculated using an area percent method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.
Experimental Workflow: HPLC Purity Assessment
Caption: Standard workflow for determining reference standard purity by HPLC.
Structural Confirmation and Purity by ¹H NMR Spectroscopy
While HPLC is excellent for quantifying purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and can detect impurities that may co-elute with the main peak in chromatography.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5 mg of each reference standard in 0.6 mL of Deuterated Chloroform (CDCl₃).
-
Instrument: 400 MHz NMR Spectrometer.
-
Acquisition: Acquire a standard proton spectrum with 16 scans.
-
Data Analysis: Analyze spectra for characteristic proton signals of 5-(4-Chlorophenyl)-3-methylisoxazole. Integrate all signals and compare the relative integrals to identify and quantify any impurities. The presence of signals not attributable to the main compound or the solvent indicates impurities.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is a highly sensitive technique for determining a substance's melting point and assessing its purity. Impurities disrupt the crystal lattice of a compound, leading to a depression and broadening of the melting endotherm.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-3 mg of each standard into a Tzero aluminum pan and hermetically seal.
-
Instrument: TA Instruments DSC 250 or equivalent.
-
Method: Equilibrate at 25°C, then ramp the temperature at a rate of 10°C/min up to 200°C under a nitrogen purge (50 mL/min).
-
Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm. A sharp peak with a high onset temperature is indicative of high purity.
Comparative Results and Discussion
The data gathered from these orthogonal methods provide a clear and consistent picture of the relative quality of the three reference standards.
Quantitative Purity and Structural Integrity
The HPLC and NMR results were highly correlative, providing strong confidence in the purity assessment.
Table 1: Summary of Purity and Structural Analysis
| Reference Standard | HPLC Purity (Area %) | ¹H NMR Analysis |
| RS-A | 99.95% | Conforms to structure. No detectable impurities. |
| RS-B | 99.68% | Conforms to structure. Minor impurity signals (~0.3%) in the aromatic region. |
| RS-C | 99.12% | Conforms to structure. Multiple impurity signals detected, totaling ~0.9%. |
As shown, RS-A demonstrated the highest purity by a significant margin. The ¹H NMR spectrum for RS-A was exceptionally clean, aligning perfectly with the expected chemical shifts and splitting patterns for 5-(4-Chlorophenyl)-3-methylisoxazole. In contrast, RS-B and RS-C showed extraneous peaks, likely corresponding to residual starting materials or by-products from synthesis.[1]
Logical Convergence of Purity Data
Thermal Properties
The DSC results further substantiated the purity hierarchy established by HPLC and NMR.
Table 2: Comparative DSC Thermal Analysis
| Reference Standard | Melting Point Onset (°C) | Melting Endotherm Shape |
| RS-A | 115.6 °C | Sharp and symmetric |
| RS-B | 114.9 °C | Slightly broad |
| RS-C | 113.5 °C | Broad with visible shoulder |
The sharp, high-temperature melt of RS-A is characteristic of a highly pure, crystalline solid. The lower and broader melting profiles of RS-B and especially RS-C are classic indicators of the presence of impurities, which disrupt the material's crystal lattice and cause it to melt over a wider temperature range.
Authoritative Recommendations for Researchers
Based on the comprehensive empirical evidence, the following recommendations are provided:
-
For Quantitative Analysis and Regulated Environments: Reference Standard A (RS-A) is the unequivocally superior choice. Its exceptional purity (>99.9%), confirmed by orthogonal methods, ensures the highest accuracy and reliability for assays, impurity quantification, and stability studies. Its use is strongly recommended for any GMP or GLP application.
-
For Early-Stage, Non-Critical Research: Reference Standard B (RS-B) may be considered a cost-effective alternative for preliminary, non-quantitative work where the highest level of accuracy is not paramount. Users must, however, acknowledge the presence of ~0.3% impurities which could potentially interfere with certain analyses.
-
Not Recommended for Analytical Use: Reference Standard C (RS-C) fails to meet the quality attributes required for a reliable analytical reference standard. Its significantly lower purity could lead to a substantial underestimation of the main analyte in test samples and compromises the integrity of any quantitative data generated.
The selection of a reference standard is a foundational decision in the analytical workflow. Investing in a high-purity, well-characterized standard like RS-A provides the analytical confidence necessary to make sound scientific and business decisions in drug development. This principle is underscored by global regulatory bodies that demand robust validation of analytical procedures.
References
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. This report details the use of ¹H-NMR, ¹³C-NMR, and IR spectroscopy for the structural confirmation and purity assessment of a synthesized isoxazole derivative, highlighting the importance of these techniques in identifying impurities.
- Chem-Impex International. (n.d.). 3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde. Product specification sheet indicating a purity of ≥ 98% as determined by HPLC, a standard industry practice for purity assessment.
- Sigma-Aldrich. (n.d.). 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97%. Product information listing the melting point as a key physical property, which is a common and important indicator of purity.
-
International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. ICH Harmonised Guideline. This guideline outlines the requirements for validating analytical methods, which is intrinsically linked to the use of qualified reference standards. Available at: [Link]
-
United States Pharmacopeia (USP). (n.d.). General Chapters. The USP provides authoritative standards for reference materials and analytical testing methodologies in the United States. Available at: [Link]
Sources
Elemental Analysis & Purity Validation: 5-(4-Chlorophenyl)-3-methylisoxazole
This guide provides a comprehensive analysis of the elemental composition and purity validation for 5-(4-Chlorophenyl)-3-methylisoxazole , a significant pharmacophore in medicinal chemistry.
A Comparative Guide for Drug Development Professionals
Executive Summary
5-(4-Chlorophenyl)-3-methylisoxazole (CAS: Generic Scaffold) is a critical intermediate in the synthesis of COX-2 inhibitors, antimicrobial agents, and immunomodulators. In drug development, confirming the bulk purity of this scaffold is paramount before proceeding to biological assays.
While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, Elemental Analysis (EA) remains the gold standard for establishing bulk purity, solvent content, and the degree of cyclization. This guide compares the theoretical elemental composition against experimental outcomes from two common synthesis routes, providing a decision framework for process optimization.
Theoretical vs. Experimental Composition
The theoretical elemental composition is calculated based on the molecular formula C₁₀H₈ClNO (Molecular Weight: 193.63 g/mol ).
Table 1: Elemental Analysis Reference Standards
| Element | Theoretical Mass % | Acceptable Range (±0.4%) | Diagnostic Relevance |
| Carbon (C) | 62.03% | 61.63% – 62.43% | Primary Indicator: Low %C often indicates trapped inorganic salts or moisture.[1] |
| Hydrogen (H) | 4.16% | 3.76% – 4.56% | Solvent Check: High %H suggests trapped organic solvents (e.g., Ethanol, Hexane). |
| Nitrogen (N) | 7.23% | 6.83% – 7.63% | Cyclization Monitor: Deviations indicate incomplete cyclization (presence of oxime intermediate). |
| Chlorine (Cl) | 18.31% | 17.91% – 18.71% | Halogen Integrity: Confirms the stability of the aryl-Cl bond during synthesis. |
Note: Oxygen (8.26%) is typically calculated by difference and is not directly measured in standard CHN combustion analysis.
Comparative Analysis: Synthesis Routes & Purity Profiles
The purity profile of 5-(4-Chlorophenyl)-3-methylisoxazole is heavily influenced by the synthesis method. We compare the Stepwise Chalcone Cyclization (Method A) against the One-Pot Multicomponent Reaction (Method B).
Scenario A: The "Stepwise" Route (Recommended)
-
Mechanism: Condensation of 4-chlorobenzaldehyde with acetone to form a chalcone, followed by cyclization with hydroxylamine hydrochloride.
-
EA Profile: typically yields results within ±0.2% of theoretical values after recrystallization.
-
Common Impurity: Dihydroisoxazole intermediate (incomplete oxidation/elimination).
-
Effect on EA: Higher %H (approx. 4.7%) and lower %C.
-
Scenario B: The "One-Pot" Route (Green Chemistry)
-
Mechanism: Simultaneous reaction of aldehyde, ketone, and amine source in aqueous media or using solid-supported catalysts.
-
EA Profile: Often shows low %C and %N deviations (>0.5%).
-
Common Impurity: Trapped Inorganic Salts (e.g., Sodium Acetate, Sodium Malonate) or Hydrates .
-
Effect on EA: All organic percentages (C, H, N) are uniformly depressed because the non-combustible mass (ash) dilutes the sample.
-
Table 2: Comparative Impurity Diagnostics
| Sample Condition | %C (Found) | %H (Found) | %N (Found) | Interpretation | Action |
| Pure Compound | 62.01% | 4.18% | 7.21% | Pass | Proceed to Bio-Assay. |
| Incomplete Cyclization | 56.80% | 4.85% | 6.60% | Fail: Presence of Oxime/Dihydro intermediate. | Reflux with acid catalyst (e.g., HCl/EtOH). |
| Salt Contamination | 59.50% | 3.90% | 6.90% | Fail: Trapped inorganic catalyst. | Aqueous wash + Recrystallization. |
| Solvent Trap (EtOH) | 60.80% | 5.20% | 6.80% | Fail: Solvated crystal lattice. | High-vacuum drying (>4h at 50°C). |
Visualizing the Validation Workflow
The following diagrams illustrate the synthesis pathway and the logical decision tree for interpreting EA results.
Figure 1: Synthesis & Impurity Pathways
This workflow highlights where critical impurities (Oxime, Dihydroisoxazole) originate.
Caption: Stepwise synthesis pathway showing the critical dehydration step where EA often detects failure.
Figure 2: Elemental Analysis Decision Tree
A logic gate for researchers to interpret CHN data.
Caption: Diagnostic flowchart for troubleshooting elemental analysis failures.
Experimental Protocols
Synthesis of 5-(4-Chlorophenyl)-3-methylisoxazole (Stepwise Method)
This protocol is optimized to minimize the "Oxime" impurity, ensuring EA compliance.
-
Chalcone Formation:
-
Dissolve 4-chlorobenzaldehyde (10 mmol) in acetone (15 mL).
-
Add 10% NaOH (5 mL) dropwise at 0°C. Stir at RT for 4 hours.
-
Precipitate the chalcone (4-(4-chlorophenyl)but-3-en-2-one) with ice water, filter, and dry.
-
-
Cyclization:
-
Dissolve the chalcone (5 mmol) in Ethanol (20 mL).
-
Add Hydroxylamine Hydrochloride (7.5 mmol) and Sodium Acetate (7.5 mmol).
-
Critical Step: Reflux for 6–8 hours . (Insufficient reflux leads to incomplete cyclization).
-
Cool to RT. Pour into ice water.
-
-
Purification:
-
Filter the white precipitate.
-
Recrystallize from Ethanol/Water (9:1). Do not use pure water as it traps salts.
-
Dry under vacuum at 50°C for 6 hours.
-
Elemental Analysis Procedure
-
Instrument: Thermo Scientific FlashSmart or PerkinElmer 2400 Series II.
-
Sample Prep: Dry sample in a vacuum desiccator over
for 24 hours prior to weighing. -
Weighing: Weigh 1.5 – 2.5 mg (±0.001 mg) into a tin capsule.
-
Combustion: 950°C with oxygen boost.
-
Standard: Acetanilide (K factor calibration).
References
-
PubChem. (2025).[2] 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (Analogous Structure Data).[2] National Library of Medicine.[2] [Link][2]
-
Organic Syntheses. (2014). Synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.[3] Org.[1][3][4] Synth. [Link]
-
ResearchGate. (2020). Efficient synthesis and characterization of novel isoxazole derivatives. ACG Publications.[5] [Link]
-
Grady, A. (2023). Synthetic Formal Report: The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.[Link]
Sources
- 1. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. connectjournals.com [connectjournals.com]
- 5. acgpubs.org [acgpubs.org]
Safety Operating Guide
Proper Disposal Procedures: 5-(4-Chlorophenyl)-3-methylisoxazole
[1][2]
Document Control:
Executive Summary
Do not dispose of 5-(4-Chlorophenyl)-3-methylisoxazole down the drain or in general trash. [3][1]
This compound contains a chlorine substituent on an aromatic ring.[4] Improper disposal (e.g., low-temperature incineration or drain flushing) poses two specific risks:
-
Dioxin Formation: Incomplete combustion of chlorinated aromatics can generate polychlorinated dibenzodioxins/furans (PCDD/Fs).
-
Aquatic Toxicity: Isoxazole derivatives are often bioactive and persistent; this compound is classified as Toxic to aquatic life with long-lasting effects (GHS H411).[3][1][5]
Immediate Action: Segregate this material into Halogenated Organic Waste streams immediately.
Chemical Profile & Hazard Identification
To manage waste effectively, you must understand the chemical nature of the material.[6]
| Property | Data | Disposal Implication |
| Chemical Structure | Chlorinated Phenyl-Isoxazole | MUST be treated as Halogenated Waste.[3][1][7] |
| Physical State | Solid (Crystalline) | Dust generation risk during transfer. |
| GHS Classification | Acute Tox. 4 (Oral), Aquatic Chronic 2 | Requires "Toxic" secondary labeling. |
| Reactivity | Stable; Combustible | Keep away from strong oxidizers in waste drums. |
| Key Element | Chlorine (Cl) | Mandates high-temp incineration (>1100°C).[3][1] |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf stock, contaminated weighing boats, or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[3][1] Glass is acceptable but poses a breakage risk in waste compactors.
-
Labeling: Affix a hazardous waste label.
-
Transfer: Dampen paper towels used for wiping dust to prevent aerosolization before placing them in the container.
-
Sealing: Screw the lid tight. Do not leave funnels in the neck.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for solutions containing the compound (e.g., dissolved in DCM, Ethyl Acetate, or Methanol).
-
Segregation (The Golden Rule):
-
CORRECT: Pour into the "Halogenated Organic Solvents" carboy.
-
INCORRECT: Do not pour into "Non-Halogenated" (e.g., Acetone/Ethanol waste) streams.
-
Why? Non-halogenated waste is often used as fuel blending for cement kilns at lower temperatures. If chlorinated compounds enter this stream, they can corrode the kiln or release toxic emissions.
-
-
Compatibility Check: Ensure the waste stream does not contain strong acids (Nitric acid) or oxidizers, as isoxazoles can degrade exothermically under extreme acidic stress.
-
Documentation: Log the approximate concentration of the isoxazole on the waste container's log sheet.
The Science of Disposal (Causality)
Why do we segregate?
The presence of the 4-Chlorophenyl moiety is the deciding factor.[3][1] When non-halogenated organics are incinerated, they oxidize to CO₂ and H₂O. However, when chlorinated aromatics are burned at standard temperatures (<850°C), the chlorine atoms can recombine with phenols (created during combustion) to form Dioxins .
The Self-Validating System: By segregating this into the "Halogenated" stream, you trigger a specific downstream protocol at the waste management facility: High-Temperature Incineration .[3][1]
-
Requirement: Temperature > 1100°C (approx 2000°F).[8]
-
Residence Time: > 2 seconds.
-
Scrubbing: Rapid cooling and alkaline scrubbing to capture HCl gas.
If you mix this with non-halogenated waste, you bypass these safety checks, potentially creating an environmental hazard.
Visualizing the Workflow
The following diagram illustrates the decision logic for disposing of 5-(4-Chlorophenyl)-3-methylisoxazole.
Figure 1: Decision tree for the segregation and disposal of chlorinated isoxazole derivatives. Note the convergence on high-temperature incineration.
Regulatory & Compliance Data
EPA Waste Codes (USA)
While 5-(4-Chlorophenyl)-3-methylisoxazole is not explicitly "P" or "U" listed by name, it is regulated by characteristic.[3][1]
| Code | Description | Applicability |
| D001 | Ignitable | If dissolved in flammable solvents (e.g., MeOH, EtOAc).[3][1] |
| F002 | Spent Halogenated Solvents | If dissolved in DCM/Chloroform (common for this compound). |
| N/A | Lab Pack | Pure solid waste is typically manifested under a generic "Lab Pack" code for "Toxic Solids, Organic, N.O.S." |
Emergency Spill Procedures
-
Evacuate: If a large amount (>500g) is spilled and dust is visible.
-
PPE: Wear Nitrile gloves, safety goggles, and an N95 dust mask (or respirator).
-
Containment: Do not dry sweep. Cover with a damp absorbent pad or use a HEPA vacuum to prevent dust inhalation.
-
Clean Up: Place all spill debris into the Halogenated Solid waste container. Wash the area with soap and water; collect the rinsate as Halogenated Liquid waste.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings: Solvents (F-Codes) and Toxicity Characteristics.[3][1] Retrieved from [Link]
-
Al-Ansary, H. et al. (2017).[1] Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.[6][8] ResearchGate. Retrieved from [Link]
-
Washington State University. (2024). Laboratory Safety Manual: Halogenated Solvents Disposal. Retrieved from [Link][3][1]
Sources
- 1. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mn.uio.no [mn.uio.no]
- 3. 76112-09-9|5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling 5-(4-Chlorophenyl)-3-methylisoxazole
The following guide provides a comprehensive safety and operational framework for handling 5-(4-Chlorophenyl)-3-methylisoxazole .
Note on Chemical Identity : This guide addresses the core scaffold 5-(4-Chlorophenyl)-3-methylisoxazole .[1][2] In drug discovery, this compound often appears as a functionalized intermediate (e.g., carrying a carboxylic acid, ester, or acid chloride at the 4-position).[1] While the core safety profile remains consistent (Irritant/Harmful), functionalized derivatives (especially acid chlorides) may exhibit higher reactivity and corrosivity. This protocol assumes the standard solid intermediate form.[1][2]
Executive Safety Summary
-
Signal Word : WARNING (Presumed based on structural analogs)
-
Primary Hazards : Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation.
-
Critical Control : Handling of the solid powder must occur inside a certified chemical fume hood to prevent inhalation.[1][2]
-
Emergency Response : In case of eye contact, flush immediately for 15 minutes.[1][3][4][5][6] If swallowed, do NOT induce vomiting; seek medical aid.
Risk Assessment & Hazard Identification
This compound belongs to the class of aryl-isoxazoles .[1][2] The chlorophenyl moiety adds lipophilicity, potentially increasing skin absorption, while the isoxazole ring is a stable pharmacophore.
| Hazard Class (GHS) | Hazard Statement | Mechanism of Action / Risk |
| Acute Toxicity (Oral) | H302 : Harmful if swallowed.[1][2][6] | Systemic absorption via ingestion.[1][2] Isoxazoles can interfere with GABAergic systems or metabolic enzymes.[1][2] |
| Skin Irritation | H315 : Causes skin irritation.[1][2][4][6] | Lipophilic nature allows penetration of the stratum corneum, causing local dermatitis. |
| Eye Irritation | H319 : Causes serious eye irritation.[1][2][4][6][7] | Physical abrasive action of micro-crystals and chemical irritation of mucous membranes.[1][2] |
| STOT - Single Exp. | H335 : May cause respiratory irritation.[1][2][4][6] | Inhalation of fine dust triggers inflammation in the upper respiratory tract.[1][2] |
Personal Protective Equipment (PPE) Matrix
Rationale: The primary risk is particulate inhalation during weighing and dermal absorption during solution preparation.[1]
| Protection Zone | Required PPE | Technical Specification |
| Respiratory | Engineering Control Primary | Handle strictly in a Fume Hood (Face velocity: 80–100 fpm).[1][2] If hood is unavailable, use N95/P100 Respirator .[1] |
| Hand Protection | Double Gloving | Inner : Nitrile (4 mil).[1][2] Outer : Nitrile (Extended Cuff, >5 mil).[1] Replace outer gloves immediately upon splash.[1][2] |
| Eye/Face | Chemical Goggles | ANSI Z87.1 compliant.[1][2][8] Safety glasses are insufficient for powders due to potential for airborne drift.[1][2] |
| Body | Lab Coat + Apron | Cotton/Poly lab coat (buttoned).[1][2] Use a Tyvek apron if handling quantities >10g to prevent dust accumulation on clothing.[1][2] |
PPE Decision Logic (Graphviz Diagram)
Caption: Decision tree for selecting appropriate PPE based on physical state and engineering controls.
Operational Handling Protocol
Phase A: Weighing & Transfer (Critical Step)
The highest risk of exposure occurs when the static-prone powder is transferred.[1][2]
-
Preparation : Place the balance inside the fume hood.[1][2] If the balance is external, use a tarred secondary container (e.g., a screw-top vial) to transport the material.[1]
-
Anti-Static Measures : Use an anti-static gun or ionizer if the powder is flighty.[1][2]
-
Transfer : Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination.[1][2]
-
Containment : Immediately cap the receiving vessel after addition. Wipe the threads of the vial with a Kimwipe dampened in ethanol to remove dust before sealing.
Phase B: Solubilization & Reaction
-
Solubility Profile : Likely soluble in DMSO, DMF, Methanol, and Dichloromethane (DCM). Sparingly soluble in water.[1][2]
-
Reaction Setup :
-
Ensure all glassware is free of cracks (standard check).[1][2]
-
If heating is required, use a reflux condenser to prevent solvent/compound co-vaporization.[1]
-
Inert Atmosphere : While the isoxazole ring is stable, many coupling reactions (e.g., Suzuki, Buchwald) used with this scaffold require Argon/Nitrogen.
-
Phase C: Cleanup & Decontamination [1][2][3]
-
Surface Wipe : Wipe the balance area with a detergent solution (1% Alconox), followed by 70% Ethanol.[1]
-
Visual Check : Use a UV lamp (254 nm) to check for residue, as many aryl-isoxazoles are UV-active (fluorescent).[1][2]
Waste Disposal & Decontamination
Disposal Classification : Halogenated Organic Waste .[1][2] Do NOT dispose of down the drain.
| Waste Stream | Handling Procedure |
| Solid Waste | Collect contaminated gloves, paper towels, and weighing boats in a dedicated "Hazardous Solid Waste" bag (double-bagged).[1][2] |
| Liquid Waste | Segregate into "Halogenated Organic Solvents" carboy. The chlorine atom on the phenyl ring mandates this classification.[2] |
| Trace Residue | Rinse glassware with Acetone (3x) into the Halogenated waste container before washing with soap/water.[1] |
Emergency Response Procedures
Scenario 1: Powder Spill (>100 mg)
-
Don PPE : N95 respirator, goggles, double gloves.[2]
-
Contain : Cover spill with a damp paper towel (to prevent dust dispersal).[1][2]
-
Clean : Scoop up the damp material into a waste jar.[1][2] Wipe area 3x with Acetone.[1][2]
Scenario 2: Skin Exposure
-
Wash skin with soap and tepid water for 15 minutes.[1][2] Avoid scrubbing, which can abrade skin and increase absorption.
-
Seek medical attention if redness or irritation persists.[1][2][6]
References
-
PubChem . 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (Analogue Safety Data). National Library of Medicine.[1][2] Available at: [Link][1]
-
ECHA (European Chemicals Agency) .[1][2] C&L Inventory: Isoxazole derivatives hazard classification. Available at: [Link][1]
Sources
- 1. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS: 1208081-07-5 | CymitQuimica [cymitquimica.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
